DBCO-NHS ester 2
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c28-22(11-5-6-12-25(31)32-27-23(29)15-16-24(27)30)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATTUKBAYDNTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to DBCO-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester), a key reagent in copper-free click chemistry. We will delve into its chemical structure, core properties, and provide detailed protocols for its use in bioconjugation, equipping researchers with the knowledge to effectively utilize this powerful tool.
Core Concepts: Structure and Reactivity
DBCO-NHS ester is a heterobifunctional crosslinker featuring two key reactive moieties: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step bioconjugation strategy.[1]
-
The NHS Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[1] This reaction is typically carried out in buffers with a pH range of 7.2-8.5.[1][2]
-
The DBCO Group: As a strained alkyne, the DBCO group is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with biological processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[3]
This orthogonal reactivity allows for the precise and covalent attachment of the DBCO moiety to a biomolecule of interest, which can then be selectively reacted with an azide-containing molecule.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of DBCO-NHS ester is crucial for its successful application. The following tables summarize key quantitative data.
Table 1: General Properties of DBCO-NHS Ester
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₁₈N₂O₅ | [4] |
| Molecular Weight | 402.4 g/mol | [4][5][6] |
| CAS Number | 1353016-71-3 | [4][5] |
| Appearance | White to off-white solid | [4] |
Table 2: Spectroscopic Properties of the DBCO Moiety
| Property | Value | Reference(s) |
| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ at 309 nm | [7] |
| Absorbance Correction Factor (CF) at 280 nm | 1.089 | [8] |
Table 3: Solubility and Storage
| Property | Value | Reference(s) |
| Solubility in DMSO | 50 mg/mL | [5][6] |
| Solubility in other organic solvents | Soluble in DMF, DCM, THF, Chloroform | [4] |
| Aqueous Solubility | Poor | [4] |
| Storage (Solid) | -20°C for up to 3 years | [5] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [5][9] |
Table 4: Stability and Reactivity
| Property | Details | Reference(s) |
| NHS Ester Hydrolysis | Susceptible to hydrolysis, especially at higher pH. Half-life of NHS esters is ~4-5 hours at pH 7 (0°C) and decreases to 10 minutes at pH 8.6 (4°C). | [1][10] |
| DBCO Group Stability | Can lose reactivity over time in aqueous solutions due to oxidation and hydration. DBCO-modified IgG loses about 3-5% of its reactivity over 4 weeks at 4°C or -20°C. | [8][11] |
| Reaction pH (Amine Coupling) | Optimal pH range is 7.2-8.5. | [1][2] |
| Reaction Rate (SPAAC) | The second-order rate constant for the reaction of DBCO with an azide can be as high as 1 M⁻¹s⁻¹. | [12] |
Experimental Protocols
The following are generalized protocols for the labeling of proteins with DBCO-NHS ester and the subsequent copper-free click chemistry reaction. Optimization may be required for specific applications.
Protocol for Labeling Proteins with DBCO-NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Bring the protein solution to room temperature.
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO/DMF concentration should be kept below 20%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Quantification (Optional):
-
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using the absorbance of the DBCO group at 309 nm and the protein at 280 nm.
-
Protocol for Copper-Free Click Chemistry (SPAAC)
Materials:
-
DBCO-labeled biomolecule
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the DBCO-labeled biomolecule to the azide solution. A 1.5 to 3-fold molar excess of the more abundant reagent is often recommended.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Reaction times can be optimized depending on the reactants.
-
-
Purification:
-
If necessary, purify the resulting conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Visualizing the Workflow and Chemistry
Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental processes involved.
Caption: Reaction mechanism of DBCO-NHS ester with a primary amine and subsequent SPAAC.
Caption: General experimental workflow for bioconjugation using DBCO-NHS ester.
Conclusion
DBCO-NHS ester is a versatile and powerful tool for the site-specific modification of biomolecules. Its dual reactivity, combined with the bioorthogonal nature of the copper-free click chemistry, enables the straightforward and efficient creation of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. By understanding its chemical properties and following optimized protocols, researchers can confidently employ DBCO-NHS ester to advance their scientific goals.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. interchim.fr [interchim.fr]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Challenges of Aqueous Bioconjugation: A Technical Guide to the Solubility of DBCO-NHS Ester and its Derivatives
For researchers, scientists, and drug development professionals, the use of dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester in copper-free click chemistry represents a significant advancement in bioconjugation. However, its practical application in aqueous environments is often hampered by solubility issues. This technical guide provides an in-depth analysis of the solubility of DBCO-NHS ester and its more hydrophilic derivatives, offering solutions and detailed protocols to ensure successful and efficient conjugation in aqueous buffers.
The inherent hydrophobicity of the dibenzocyclooctyne core is a primary obstacle to the use of the standard DBCO-NHS ester in aqueous solutions. This poor solubility can lead to aggregation and low reaction efficiency when working with proteins, antibodies, and other biomolecules in their native buffer systems. To address this critical limitation, hydrophilic modifications, such as PEGylation and sulfonation, have been introduced to the DBCO-NHS ester scaffold, dramatically improving its performance in aqueous media.
Understanding the Solubility Landscape of DBCO-NHS Esters
The solubility of DBCO-NHS ester and its derivatives is a critical factor for their effective use in bioconjugation. While the parent molecule is well-suited for reactions in organic solvents, its utility in aqueous buffers is limited. The introduction of hydrophilic moieties, such as polyethylene glycol (PEG) chains or sulfonate groups, significantly enhances water solubility.
| Compound | Modification | Aqueous Solubility | Recommended Solvents for Stock Solutions |
| DBCO-NHS Ester | None | Poor; not recommended for use in aqueous buffers[1] | DMSO, DMF, DCM, THF, Chloroform[1] |
| DBCO-PEG4-NHS Ester | PEGylation (4-unit polyethylene glycol spacer) | Up to 5.5 mM[2]; Up to 1.5 mM[3] | Dry, water-miscible organic solvents such as DMSO or DMF[2][3] |
| DBCO-sulfo-NHS Ester | Sulfonation (sulfonate group) | Water-soluble[2] | Water, DMSO, DMF[2] |
The Impact of Hydrophilic Modifications
The stark difference in aqueous solubility between the parent DBCO-NHS ester and its derivatives underscores the importance of selecting the appropriate reagent for your experimental needs.
DBCO-NHS Ester (Standard): Due to its hydrophobic nature, the standard DBCO-NHS ester is not recommended for labeling proteins or other biomolecules in aqueous buffers[1]. Its use is primarily restricted to reactions in organic media.
DBCO-PEG4-NHS Ester: The incorporation of a hydrophilic four-unit PEG spacer significantly improves the aqueous solubility of the molecule[4]. This modification not only enhances solubility but also provides a flexible linker that can reduce steric hindrance during conjugation[4]. Different suppliers report varying solubility limits, with values up to 5.5 mM and 1.5 mM being cited[2][3]. It is crucial to empirically determine the solubility in your specific buffer system.
DBCO-sulfo-NHS Ester: The addition of a sulfonate group renders the DBCO-sulfo-NHS ester water-soluble, allowing for direct dissolution in aqueous buffers[2]. This derivative is an excellent choice for applications requiring high concentrations of the labeling reagent in a completely aqueous environment.
Experimental Protocols
Protocol for Dissolving and Using DBCO-PEG4-NHS Ester
This protocol outlines the general steps for preparing and using a DBCO-PEG4-NHS ester solution for protein labeling.
Materials:
-
DBCO-PEG4-NHS ester
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 1X PBS, pH 7.2-8.5; HEPES; borate buffer)[2][3]
-
Protein or other amine-containing biomolecule for labeling
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
Procedure:
-
Prepare Stock Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM[3]. As NHS esters are moisture-sensitive, it is critical to use anhydrous solvents and minimize exposure to air[2][3]. Stock solutions in anhydrous solvents can be stored for several days at -20°C[3].
-
Prepare Protein Solution: Dissolve the protein to be labeled in the chosen amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Labeling Reaction: Add the desired molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours[3].
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester[3]. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol for Determining Aqueous Solubility of a DBCO-NHS Ester Derivative
This protocol provides a general method for experimentally determining the solubility of a DBCO-NHS ester derivative in a specific aqueous buffer.
Materials:
-
DBCO-NHS ester derivative (e.g., DBCO-PEG4-NHS ester)
-
Aqueous buffer of interest
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare Saturated Solution: Add an excess amount of the DBCO-NHS ester derivative to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Equilibration: Vortex the mixture vigorously for several minutes and then incubate at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant.
-
Quantification:
-
UV-Vis: If the DBCO compound has a distinct absorbance peak, measure the absorbance of the supernatant and calculate the concentration using a standard curve.
-
HPLC: Inject the supernatant onto a calibrated HPLC system to determine the precise concentration of the dissolved compound.
-
Key Considerations for Working with DBCO-NHS Esters in Aqueous Buffers
Hydrolysis of the NHS Ester: The N-hydroxysuccinimidyl ester is susceptible to hydrolysis in aqueous solutions, a competing reaction to the desired amidation[2][3]. The rate of hydrolysis is pH-dependent, increasing at higher pH values[6]. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. Therefore, it is crucial to prepare stock solutions of the NHS ester immediately before use and to perform the conjugation reaction at a slightly basic pH (7.2-8.5) to balance amine reactivity and NHS ester stability[6][7].
Buffer Selection: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule for reaction with the NHS ester[2][3]. Additionally, buffers should not contain azides, which will react with the DBCO group[2][3].
Storage and Handling: DBCO-NHS esters are moisture-sensitive[2][3]. To prevent hydrolysis, store the reagent desiccated at -20°C and allow the vial to equilibrate to room temperature before opening[3].
Conclusion
While the parent DBCO-NHS ester has limited applicability in aqueous solutions due to its poor solubility, the development of hydrophilic derivatives such as DBCO-PEG4-NHS ester and DBCO-sulfo-NHS ester has provided researchers with powerful tools for efficient bioconjugation in aqueous environments. By understanding the solubility characteristics of these reagents and following appropriate experimental protocols, scientists and drug development professionals can successfully leverage copper-free click chemistry for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
A Technical Guide to the Stability and Storage of DBCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal reagent in bioconjugation, enabling the attachment of the DBCO moiety to primary amine-containing molecules for subsequent copper-free click chemistry reactions.[1][2] The efficacy of this two-step conjugation process is critically dependent on the stability and proper handling of the DBCO-NHS ester, as its N-hydroxysuccinimidyl ester group is susceptible to degradation. This guide provides an in-depth overview of the factors influencing its stability and outlines best practices for storage and handling to ensure maximal reactivity and reproducibility in experimental workflows.
Core Concepts: Reactivity and Stability
DBCO-NHS ester's utility stems from its dual functionality: an NHS ester for amine coupling and a strained alkyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The primary stability concern revolves around the NHS ester, which is highly sensitive to hydrolysis. This competing reaction converts the active ester into an unreactive carboxylic acid, rendering the molecule incapable of reacting with amines. Therefore, meticulous control of storage and reaction conditions is paramount.
Competing Reactions: Aminolysis vs. Hydrolysis
The primary amine of a target molecule executes a nucleophilic attack on the carbonyl carbon of the NHS ester, forming a stable amide bond.[1] However, in aqueous environments, water molecules can also act as nucleophiles, leading to the hydrolysis of the ester. This competition is heavily influenced by pH, temperature, and the concentration of the amine.
Caption: Competing reaction pathways for DBCO-NHS ester.
Storage Conditions for DBCO-NHS Ester
Proper storage is the first line of defense against degradation. The primary goals are to minimize exposure to moisture and elevated temperatures.
Solid Form
DBCO-NHS ester is typically supplied as a solid.[1][3][4] Long-term stability is achieved by adhering to the following conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1][2][3][4][5][6][7][8][9] | Minimizes thermal degradation and hydrolysis from trace moisture. |
| Atmosphere | Desiccated[2][5][6][8] and/or under inert gas (e.g., Argon)[7][10] | Prevents hydrolysis by atmospheric moisture.[9][11] |
| Light | In the dark[1][2][5][7] | Avoids potential photo-degradation. |
| Shelf Life | ≥ 4 years[3] to 12 months[5][7] | Varies by supplier, but stable long-term under ideal conditions. |
Critical Handling Note: Before opening a vial of solid DBCO-NHS ester, it is essential to allow it to equilibrate to room temperature.[9][10][11] This prevents condensation of atmospheric moisture onto the cold powder, which would cause rapid hydrolysis.[9][10][11]
Stock Solutions
Stock solutions should be prepared immediately before use whenever possible.[9][11] If short-term storage is necessary, strict anhydrous conditions must be maintained.
| Parameter | Recommended Condition | Rationale |
| Solvents | Anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][9][10][11][12] | DBCO-NHS is soluble in these solvents and they can be obtained in anhydrous grades to prevent hydrolysis. |
| Temperature | -20°C[10][12] | Slows degradation in solution. DMF has the advantage of not freezing at -20°C, avoiding freeze-thaw cycles.[10] |
| Storage Duration | Several days[9][11] to a few months.[12] | The reactivity will diminish over time. For best results, fresh solutions are always recommended. |
| Handling | Use anhydrous solvents and store under an inert atmosphere.[10] Aliquoting is recommended to avoid repeated warming and introduction of moisture to the main stock.[10] | Minimizes contamination with water. |
Factors Affecting Stability in Aqueous Media
During bioconjugation, the DBCO-NHS ester is introduced into an aqueous buffer. The stability of the NHS ester in this environment is transient and highly pH-dependent.
Impact of pH on Hydrolysis
The rate of NHS ester hydrolysis increases significantly with pH.[13][14] While the aminolysis reaction is also favored at higher pH (due to the deprotonation of primary amines), a balance must be struck to avoid rapid inactivation of the reagent.[15][16]
| pH | Half-life of NHS Ester | Temperature |
| 7.0 | 4 - 5 hours[13][14][17] | 0°C |
| 8.0 | 1 hour[17] | Not Specified |
| 8.6 | 10 minutes[13][14][17] | 4°C |
This data is for general NHS esters and is considered representative for DBCO-NHS ester.
The optimal pH for conjugation reactions is typically between 7.2 and 8.5.[1][13][16] This range provides a sufficient concentration of deprotonated primary amines for efficient reaction while managing the rate of hydrolysis.[15]
Experimental Protocols and Best Practices
Adherence to a strict protocol is crucial for successful and reproducible conjugation.
Caption: General experimental workflow for DBCO-NHS ester conjugation.
Preparation of Reagents
-
Buffer Selection : Use non-amine-containing buffers at a pH between 7.2 and 9, such as PBS, HEPES, or borate buffer.[9][11] Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the NHS ester.[9][11][13]
-
DBCO-NHS Ester Stock Solution : Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a convenient stock concentration (e.g., 10 mM).[9][11][12]
-
Target Molecule Solution : Dissolve or dilute the amine-containing biomolecule (e.g., protein, antibody) in the chosen reaction buffer.
Conjugation Reaction
-
Addition : Add the calculated volume of the DBCO-NHS ester stock solution to the target molecule solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Molar Excess : The molar excess of DBCO-NHS ester over the target molecule depends on the concentration of the target. For protein concentrations >5 mg/mL, a 10-fold molar excess may be sufficient. For more dilute solutions (<5 mg/mL), a 20- to 50-fold molar excess is often used to drive the reaction against the competing hydrolysis.[11]
-
Incubation : The reaction can be incubated for 30-60 minutes at room temperature or for 2-4 hours at 4°C or on ice.[9][11][12] Lower temperatures can help to slow the rate of hydrolysis relative to the aminolysis reaction.
Quenching and Purification
-
Quenching : Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[11][12] The primary amines in the quenching buffer will react with any remaining DBCO-NHS ester. Incubate for 5-15 minutes.[11][12]
-
Purification : Remove excess, unreacted, and quenched DBCO-NHS ester using a desalting column, spin column, or dialysis appropriate for the size of the conjugated biomolecule.[12]
By carefully controlling these parameters, researchers can maximize the yield of the desired DBCO-labeled conjugate and ensure the integrity of the reactive DBCO group for subsequent, highly efficient SPAAC reactions.
References
- 1. chempep.com [chempep.com]
- 2. DBCO NHS ester, 5g | Labscoop [labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DBCO-NHS Ester | 1353016-71-3 [chemicalbook.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. DBCO-PEG4-NHS ester [baseclick.eu]
- 8. researchgate.net [researchgate.net]
- 9. DBCO-PEG4-NHS [nanocs.net]
- 10. researchgate.net [researchgate.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. nanocomposix.com [nanocomposix.com]
An In-depth Technical Guide to DBCO-NHS Ester for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester and its application in copper-free click chemistry, a cornerstone of modern bioconjugation. This powerful tool enables the precise and efficient labeling and conjugation of biomolecules under physiological conditions, making it invaluable for a wide range of applications, from basic research to the development of targeted therapeutics.
Introduction to DBCO-NHS Ester and Copper-Free Click Chemistry
DBCO-NHS ester is a heterobifunctional crosslinker that combines two key reactive groups: a dibenzocyclooctyne (DBCO) moiety and a N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step bioconjugation strategy that is both highly efficient and bioorthogonal.
The NHS ester facilitates the initial covalent attachment of the DBCO group to biomolecules containing primary amines, such as proteins, antibodies, and peptides. This is typically achieved through the formation of a stable amide bond with the ε-amine of lysine residues or the N-terminus.
Once the biomolecule is "DBCO-functionalized," it can be reacted with a molecule containing an azide group through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction, a cornerstone of copper-free click chemistry, proceeds rapidly and specifically without the need for a cytotoxic copper catalyst, making it ideal for use in living systems. The reaction results in the formation of a stable triazole linkage.
The primary advantages of using DBCO-NHS ester for copper-free click chemistry include:
-
Biocompatibility: The absence of a copper catalyst makes this method suitable for in vivo and in vitro studies without concerns of cellular toxicity.
-
High Reactivity and Efficiency: The inherent ring strain of the DBCO group leads to fast reaction kinetics and high yields under mild, physiological conditions.
-
Chemoselectivity and Bioorthogonality: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups present in complex biological systems.
-
Stability: Both the DBCO and azide functional groups are stable in aqueous environments, allowing for a wide range of applications.
Reaction Mechanism
The utility of DBCO-NHS ester lies in its two distinct and sequential reactions:
Step 1: Amine Acylation (NHS Ester Reaction)
The NHS ester is a highly reactive group that readily couples with primary amines (e.g., lysine residues on a protein) at a physiological to slightly basic pH (typically 7.2-8.5). The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond. This step effectively labels the target biomolecule with a DBCO handle.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO-functionalized biomolecule is then introduced to a molecule bearing an azide (-N3) group. The strained triple bond of the DBCO ring readily undergoes a [3+2] cycloaddition with the azide, forming a stable triazole ring. This reaction is highly efficient and proceeds without the need for a catalyst.
Quantitative Data
Physicochemical Properties of DBCO-NHS Ester
| Property | Value | Reference(s) |
| Molecular Formula | C23H18N2O5 | |
| Molecular Weight | 402.4 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | |
| Storage Conditions | -20°C, desiccated, protected from light |
Reaction Kinetics and Conditions
The rate of the SPAAC reaction is influenced by factors such as pH and the buffer system used.
| Parameter | Condition | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Reference(s) |
| pH | 7.4 (PBS) | ~0.8 | |
| pH | 8.5 (Borate Buffer) | ~1.2 | |
| Buffer System | PBS (pH 7.4) | ~0.8 | |
| Buffer System | HEPES (pH 7.4) | ~1.1 |
Note: The presence of a PEG linker between the DBCO and NHS ester moieties can enhance reaction rates by approximately 31 ± 16%.
Stability of DBCO-NHS Ester
The primary limitation of DBCO-NHS ester is the hydrolysis of the NHS ester in aqueous solutions. The rate of hydrolysis is highly dependent on pH.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.6 | 4 | 10 minutes |
Due to this hydrolysis, it is crucial to prepare stock solutions of DBCO-NHS ester in anhydrous organic solvents like DMSO or DMF and use them immediately for conjugation reactions.
Experimental Protocols
General Protocol for Protein Labeling with DBCO-NHS Ester
This protocol provides a general guideline for labeling proteins, such as antibodies, with DBCO-NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
DBCO-NHS ester (or DBCO-PEGn-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Protocol for Cell Surface Labeling via Metabolic Glycoengineering
This protocol describes the labeling of cell surface glycans with a DBCO-conjugated fluorophore following metabolic incorporation of an azide-containing sugar.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
DBCO-conjugated fluorophore
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows the cells' metabolic machinery to incorporate the azide groups onto cell surface glycans.
-
-
Cell Harvesting: Harvest the cells and wash them with FACS buffer to remove any unincorporated azide sugar.
-
DBCO-Fluorophore Labeling:
-
Resuspend the cells in FACS buffer containing the DBCO-conjugated fluorophore (e.g., 10-50 µM).
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Wash the cells twice with FACS buffer to remove any unbound DBCO-fluorophore.
-
Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using the appropriate laser and filter for the chosen fluorophore.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a general procedure for the synthesis of an ADC using DBCO-NHS ester to link an azide-modified cytotoxic drug to an antibody.
Materials:
-
Antibody (in amine-free buffer)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified cytotoxic drug
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification with DBCO:
-
Follow the "General Protocol for Protein Labeling with DBCO-NHS Ester" (Section 4.1) to functionalize the antibody with DBCO groups.
-
-
SPAAC Reaction with Azide-Drug:
-
To the purified DBCO-functionalized antibody, add a 2- to 5-fold molar excess of the azide-modified cytotoxic drug.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of ADC: Purify the resulting ADC from unreacted drug and other byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Visualizations
Reaction Mechanism Diagram
Caption: Reaction mechanism of DBCO-NHS ester bioconjugation.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Experimental workflow for ADC synthesis using DBCO-NHS ester.
Conclusion
DBCO-NHS ester is a powerful and versatile reagent that has become an indispensable tool for researchers in chemistry, biology, and medicine. Its ability to facilitate robust and bioorthogonal conjugation reactions under physiological conditions has opened up new avenues for the development of sophisticated bioconjugates, including antibody-drug conjugates, targeted imaging agents, and novel research tools. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of copper-free click chemistry to advance their scientific endeavors.
A Deep Dive into Bioorthogonal Chemistry: A Technical Guide to DBCO Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions provide a powerful toolkit for selectively modifying biomolecules in their natural environment, enabling a deeper understanding of biological structure and function.[3][4] A cornerstone of this field is the "click chemistry" concept, which emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[1] Among the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that has revolutionized the study of biomolecules in living cells and organisms.[2][5][]
At the heart of many SPAAC reactions are dibenzocyclooctyne (DBCO) reagents.[] DBCO is a strained cyclic alkyne that reacts rapidly and specifically with azides to form a stable triazole linkage.[7][8] This reaction is highly efficient under physiological conditions and, crucially, does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[][9] The bioorthogonality of the DBCO-azide reaction ensures that it does not interfere with cellular processes, allowing for the precise labeling and tracking of proteins, nucleic acids, and other biomolecules.[] This technical guide provides an in-depth overview of bioorthogonal chemistry with a focus on DBCO reagents, their properties, applications, and the experimental protocols for their use.
The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The driving force behind the SPAAC reaction is the significant ring strain within the DBCO molecule.[10] This strain lowers the activation energy of the [3+2] cycloaddition reaction between the alkyne and the azide, allowing it to proceed efficiently at physiological temperatures without the need for a catalyst.[10] The reaction is highly specific, with the DBCO group reacting exclusively with the azide functional group, even in the complex milieu of a living cell.[7][11]
References
- 1. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
DBCO-NHS Ester: A Technical Guide to Safe Handling and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester, a critical reagent in the field of bioconjugation and click chemistry. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
DBCO-NHS ester is a heterobifunctional crosslinker widely used to introduce a dibenzocyclooctyne (DBCO) moiety onto biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] This process is the first step in a two-stage bioconjugation strategy that leverages the strain-promoted azide-alkyne cycloaddition (SPAAC), a form of copper-free click chemistry.[1] The NHS ester group reacts with primary amines to form a stable amide bond, while the DBCO group enables highly specific and efficient conjugation to azide-modified molecules under mild, physiological conditions.[1][3]
| Property | Value | Source |
| CAS Number | 1353016-71-3 | [4][5] |
| Molecular Formula | C₂₃H₁₈N₂O₅ | [6][7] |
| Molecular Weight | 402.41 g/mol | [6][7] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [1] |
| Purity | Typically >90-95% | [6] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), DBCO-NHS ester is classified with several hazards.[4][7] Note that some safety data sheets for PEGylated versions of DBCO-NHS ester indicate they are not considered hazardous substances.[8][9]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling DBCO-NHS ester, the following precautions and PPE are mandatory:
| Precaution Type | Recommended Action |
| Engineering Controls | Use only in a well-ventilated area, preferably within a laboratory fume hood.[4][8] Ensure easy access to a safety shower and eyewash station.[4] |
| Eye Protection | Wear safety goggles with side-shields.[4] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[4][8] |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat.[4] |
| Respiratory Protection | If dust or aerosols are generated, use a suitable respirator.[4][8] |
| General Hygiene | Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth.[4] Do not induce vomiting. Seek immediate medical attention.[8] |
| If on Skin | Wash with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4][8] If skin irritation occurs, seek medical attention. |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, administer oxygen.[8] Seek medical attention if respiratory irritation persists. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention. |
Storage and Stability
Proper storage of DBCO-NHS ester is crucial to maintain its reactivity.
| Condition | Recommendation | Stability |
| Solid Form | Store at -20°C in a dry, dark environment.[1][10] The compound is moisture and light-sensitive.[1] | Stable for one year or more.[11] |
| In Solution (e.g., DMSO) | Prepare stock solutions fresh before use.[12][13] If storage is necessary, store at -20°C. | Can be stored for 2-3 months at -20°C.[11] |
NHS esters are susceptible to hydrolysis, which renders them non-reactive.[12][13] Therefore, it is critical to use anhydrous solvents and to allow the vial to warm to room temperature before opening to prevent moisture condensation.[12][13]
Experimental Protocols and Workflows
The primary application of DBCO-NHS ester is a two-step bioconjugation process. The first step involves the labeling of a primary amine-containing biomolecule with the DBCO moiety. The second step is the copper-free click reaction with an azide-containing molecule.
Workflow for DBCO-NHS Ester Bioconjugation
Caption: General workflow for a two-step bioconjugation using DBCO-NHS ester.
Detailed Protocol: Antibody Labeling with DBCO-NHS Ester
This protocol provides a general guideline for labeling antibodies. Optimization may be required based on the specific antibody and its concentration.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare the Antibody:
-
Prepare DBCO-NHS Ester Solution:
-
Labeling Reaction:
-
Add a 10 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[11][14][15] The final concentration of DMSO should be kept low (ideally below 20%) to prevent protein precipitation.[11][15]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14][15]
-
-
Quench the Reaction:
-
Purify the DBCO-Labeled Antibody:
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[14]
-
The purified DBCO-labeled antibody is now ready for the subsequent copper-free click reaction with an azide-modified molecule.
-
Protocol: Copper-Free Click Reaction (SPAAC)
Procedure:
-
Prepare Reactants:
-
The purified DBCO-labeled antibody.
-
The azide-modified molecule (e.g., oligonucleotide, fluorophore) in a compatible buffer like PBS.
-
-
Click Reaction:
-
Final Purification and Validation:
Signaling Pathway Visualization (Illustrative Example)
While DBCO-NHS ester is a tool for bioconjugation rather than a direct participant in signaling pathways, it is instrumental in creating tools to study them, such as antibody-drug conjugates (ADCs) for targeted therapy. The diagram below illustrates the conceptual pathway of an ADC created using this technology.
Caption: Conceptual pathway for an Antibody-Drug Conjugate created using DBCO technology.
This guide consolidates critical safety information and detailed protocols to support researchers in the effective and safe use of DBCO-NHS ester. By following these guidelines, scientists can confidently leverage this powerful tool in their research and development endeavors.
References
- 1. chempep.com [chempep.com]
- 2. DBCO-C6-NHS ester [baseclick.eu]
- 3. DBCO NHS Ester | AAT Bioquest [aatbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. precisepeg.com [precisepeg.com]
- 7. DBCO-NHS Ester | C23H18N2O5 | CID 77078178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. DBCO-PEG4-NHS [nanocs.net]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Unraveling DBCO-NHS Ester 2: A Technical Guide to its Molecular Characteristics and Applications
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of crosslinking agents is paramount. This technical guide provides an in-depth analysis of DBCO-NHS ester 2, detailing its molecular weight, chemical formula, and distinguishing it from other common variants.
This compound is a specialized chemical reagent frequently employed in bioconjugation and the development of antibody-drug conjugates (ADCs). It is a derivative of Dibenzylcyclooctyne (DBCO) and is utilized in copper-free click chemistry. A key feature of this compound is its nature as a cleavable linker, a critical attribute in the design of ADCs.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below, alongside other common DBCO-NHS ester variants for comparative analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Linker Type |
| DBCO-NHS ester | 1353016-71-3 | C23H18N2O5 | 402.4 | Non-cleavable |
| This compound (DBCO-C6-NHS ester) | 1384870-47-6 | C25H22N2O5 | 430.45 | Cleavable [1][2][3] |
| DBCO-PEG2-NHS Ester | 2585653-12-7 | C30H31N3O8 | 561.59 | PEGylated |
| DBCO-PEG4-NHS ester | 1427004-19-0 | C31H35N3O9 | 593.63 | PEGylated |
Experimental Protocols
The application of this compound in experimental settings, particularly in the synthesis of antibody-drug conjugates, follows a general workflow. A detailed, generalized protocol is outlined below. It is important to note that specific experimental conditions may require optimization based on the specific antibody and drug molecule.
Protocol: General Procedure for Antibody-Drug Conjugation using this compound
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, typically a phosphate-buffered saline (PBS) at a pH of 7.2-7.4.
-
Ensure the antibody concentration is appropriate for the desired conjugation ratio.
-
-
This compound Activation:
-
Dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution. The molar ratio of the ester to the antibody will determine the degree of labeling and should be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing.
-
-
Purification of the ADC:
-
Remove the excess, unreacted this compound and byproducts using a purification method such as size exclusion chromatography (SEC) or dialysis.
-
-
Characterization of the ADC:
-
Characterize the resulting antibody-drug conjugate to determine the drug-to-antibody ratio (DAR) and confirm the successful conjugation. This can be achieved using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Visualizing the Workflow and Logical Relationships
To further elucidate the processes and concepts discussed, the following diagrams are provided in the DOT language, adhering to the specified formatting requirements.
Caption: Experimental workflow for antibody-drug conjugation.
Caption: Reaction mechanism of DBCO-NHS ester.
Caption: Classification of DBCO-NHS ester variants.
References
The Strategic Application of DBCO Linkers in Antibody-Drug Conjugates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby minimizing systemic toxicity. The linker, in particular, plays a pivotal role in the safety and efficacy of an ADC. Among the various linker technologies, those utilizing dibenzocyclooctyne (DBCO) have gained significant traction due to their unique bioorthogonal reactivity. This guide provides a comprehensive technical overview of the applications of DBCO linkers in the development of next-generation ADCs.
The Core of DBCO Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
DBCO linkers are central to the copper-free "click chemistry" platform, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2] This reaction involves the rapid and highly selective cycloaddition of a DBCO group (a strained alkyne) with an azide group to form a stable triazole linkage.[3][4] The intrinsic ring strain of the DBCO moiety obviates the need for a cytotoxic copper catalyst, making it an ideal bioconjugation method for sensitive biological systems.[1]
The reaction is bioorthogonal, meaning that DBCO and azide groups are mutually reactive and do not interact with naturally occurring functional groups in biological molecules, thus preventing off-target reactions.[2][5] This high degree of specificity ensures precise control over the conjugation process, a critical factor in producing homogeneous and well-defined ADCs.
Key Advantages of DBCO-based SPAAC in ADC Development:
-
Biocompatibility: The absence of a copper catalyst circumvents the cytotoxicity associated with traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC suitable for in vivo applications.[1]
-
High Selectivity and Efficiency: The reaction is highly specific and proceeds with rapid kinetics, leading to high yields of the desired conjugate.[2][4]
-
Stability: The resulting triazole linkage is chemically robust and stable under physiological conditions, ensuring the integrity of the ADC in circulation until it reaches the target tumor cell.[5][6]
-
Versatility: The DBCO group can be readily incorporated into various linker designs, including those with cleavable and non-cleavable motifs, as well as those featuring solubility-enhancing moieties like polyethylene glycol (PEG).[7][8][9]
Crafting the ADC: The Experimental Workflow
The generation of an ADC using a DBCO linker typically involves a two-step process: introduction of the azide handle onto the antibody and the subsequent SPAAC reaction with a DBCO-functionalized payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. purepeg.com [purepeg.com]
- 9. DBCO PEG | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for DBCO-NHS Ester Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments.[1] The DBCO-NHS ester is a heterobifunctional linker that allows for the covalent attachment of the DBCO moiety to biomolecules containing primary amines, such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[2] This two-step conjugation strategy first introduces the DBCO "handle" onto the biomolecule through a stable amide bond formed with a primary amine. Subsequently, the DBCO-functionalized molecule can react with an azide-containing molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3] This process is highly efficient and biocompatible, occurring readily under physiological conditions without the need for a toxic copper catalyst.[4]
These application notes provide a detailed protocol for the conjugation of DBCO-NHS ester to primary amines, guidance on optimizing reaction conditions, and troubleshooting tips.
Reaction Mechanism
The conjugation of DBCO-NHS ester to a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This leads to the formation of a stable amide bond and the release of NHS as a byproduct.[5]
Caption: Reaction of DBCO-NHS ester with a primary amine.
Experimental Protocols
Materials
-
DBCO-NHS Ester (or a PEGylated version like DBCO-PEG4-NHS Ester for improved solubility)[2]
-
Amine-containing molecule (e.g., protein, peptide, amine-modified oligonucleotide)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6]
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.4, HEPES buffer, or borate buffer.[7] Note: Do not use buffers containing primary amines like Tris or glycine.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification system (e.g., size-exclusion chromatography, dialysis, or spin desalting columns)
General Workflow
Caption: General experimental workflow for DBCO conjugation.
Detailed Protocol for Protein Labeling
-
Preparation of Reagents:
-
Equilibrate the DBCO-NHS ester vial to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[6]
-
Prepare the protein solution in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1] If the buffer contains any primary amines, they must be removed by dialysis or buffer exchange.[6]
-
-
Conjugation Reaction:
-
Add the DBCO-NHS ester stock solution to the protein solution. The final concentration of the DBCO reagent should be between 0.5-2 mM.[7]
-
The molar excess of DBCO-NHS ester to the protein will need to be optimized. A general guideline is a 10- to 20-fold molar excess.[8] For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is recommended, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[7]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][7] Longer incubation times can improve efficiency.[7]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted DBCO-NHS ester and the NHS byproduct using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
-
-
Characterization:
-
The degree of labeling can be determined using various methods, including mass spectrometry. The purified conjugate is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.
-
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, pH, and temperature. The following table summarizes recommended starting conditions.
| Parameter | Recommended Value | Notes |
| Molar Excess of DBCO-NHS Ester | 10- to 50-fold | The optimal ratio is dependent on the concentration of the amine-containing molecule and should be determined empirically.[7][8] |
| Reaction pH | 7.2 - 9.0 | The reaction is favored at a slightly alkaline pH.[3] However, hydrolysis of the NHS ester also increases at higher pH.[9] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (30-60 min), while reactions on ice may require longer incubation (2 hours) but can be beneficial for sensitive biomolecules.[6][7] |
| Reaction Time | 30 minutes - 4 hours | Longer incubation times can lead to higher conjugation efficiency.[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of DBCO-NHS ester | Prepare the stock solution immediately before use in an anhydrous solvent. Ensure the reaction buffer is fresh and at the correct pH.[7] |
| Increase the molar excess of the DBCO-NHS ester. | ||
| Optimize the reaction time and temperature.[7] | ||
| Presence of primary amines in the buffer | Use a buffer that does not contain primary amines (e.g., PBS, HEPES).[9] | |
| Precipitation of Protein | High concentration of hydrophobic DBCO | Use a PEGylated version of the DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester) to improve solubility.[2] |
| Reduce the molar excess of the DBCO reagent. |
Applications
The conjugation of DBCO-NHS ester to primary amines is a versatile tool with numerous applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies for targeted cancer therapy.[3]
-
Bioconjugation: Labeling proteins, peptides, and nucleic acids for subsequent click reactions.[3]
-
Cellular Labeling and Imaging: Visualizing specific cellular components.[3]
-
Surface Modification: Functionalizing surfaces for biosensors and diagnostic assays.[3]
Conclusion
The use of DBCO-NHS ester for the modification of primary amines provides a robust and efficient method for introducing a bioorthogonal handle for copper-free click chemistry. By following the detailed protocols and optimizing the reaction conditions, researchers can successfully conjugate a wide range of biomolecules for various downstream applications. Proper handling and storage of the DBCO-NHS ester are crucial to ensure its reactivity and achieve high conjugation yields.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. DBCO-C6-NHS ester [baseclick.eu]
- 3. chempep.com [chempep.com]
- 4. DBCO NHS Ester | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for DBCO-NHS Ester in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a key reagent in bioorthogonal chemistry, enabling the covalent labeling of biomolecules in living systems. Its utility stems from a two-step process: the NHS ester reacts with primary amines on proteins and other biomolecules, introducing a DBCO moiety. This DBCO group then specifically and efficiently reacts with azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. The biocompatibility of this copper-free approach makes DBCO-NHS ester an invaluable tool for live cell imaging applications, allowing for the precise visualization of cellular processes without the cytotoxicity associated with copper catalysts.[1][2]
These application notes provide detailed protocols for using DBCO-NHS ester to label proteins on the surface of live mammalian cells for subsequent fluorescence imaging. We include quantitative data to guide experimental design and a specific protocol for investigating receptor internalization, a critical process in cell signaling and drug delivery.
Data Presentation
Table 1: Quantitative Parameters for DBCO-NHS Ester Labeling in Live Cells
| Parameter | Value | Notes |
| DBCO-NHS Ester Concentration for Cell Surface Labeling | 0.5 - 2 mM (in reaction buffer) | Optimal concentration may vary depending on cell type and protein expression levels.[3] |
| Molar Excess of DBCO-NHS Ester to Protein (in solution) | 10 to 20-fold | A common starting point for labeling purified proteins before introduction to cells.[4] |
| Incubation Time for NHS Ester Labeling | 30 minutes at room temperature or 2 hours on ice | Longer incubation on ice can help to minimize endocytosis during the labeling step.[3][5] |
| pH for NHS Ester Reaction | 7.2 - 9.0 | Slightly basic conditions (pH 8.3-8.5) are optimal for the reaction with primary amines.[6] |
| DBCO-Fluorophore Concentration for Click Reaction | 10 - 50 µM | Optimal concentration should be titrated to maximize signal-to-noise ratio.[1][4] |
| Incubation Time for SPAAC Click Reaction | 30 - 60 minutes at 37°C | Reaction times can be extended to improve efficiency.[1][7] |
| DBCO Stability in Live Cells | Moderate | Some degradation (around 36%) of DBCO groups has been observed in RAW264.7 cells after 24 hours.[8] |
Table 2: Recommended Buffers and Reagents
| Reagent | Purpose | Recommended Composition |
| Labeling Buffer | Maintain cell viability and optimal pH for NHS ester reaction | Phosphate-Buffered Saline (PBS), pH 7.4 or 0.1 M NaHCO3, pH 8.3–8.5.[3][6] |
| Quenching Buffer | Stop the NHS ester reaction | 50-100 mM Tris-HCl or glycine in PBS.[5][6] |
| Washing Buffer | Remove excess reagents | PBS or complete cell culture medium.[1][7] |
| Imaging Medium | Maintain cell health during imaging | Phenol red-free cell culture medium. |
Experimental Protocols
Protocol 1: General Live Cell Surface Protein Labeling
This protocol describes the general procedure for labeling cell surface proteins with DBCO-NHS ester and a subsequent azide-functionalized fluorescent probe.
Materials:
-
Live mammalian cells (adherent or suspension)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Labeling Buffer (e.g., PBS, pH 8.3)
-
Azide-functionalized fluorescent probe
-
Quenching Buffer (e.g., 100 mM Tris-HCl in PBS)
-
Washing Buffer (e.g., PBS)
-
Complete cell culture medium
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a suitable imaging dish or plate and grow to 70-80% confluency.
-
For suspension cells, harvest cells and wash twice with ice-cold PBS. Resuspend cells in labeling buffer at a concentration of 1x10^6 cells/mL.[4]
-
-
DBCO-NHS Ester Labeling:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[3]
-
Dilute the DBCO-NHS ester stock solution in labeling buffer to the desired final concentration (e.g., 1 mM).
-
For adherent cells, aspirate the culture medium, wash once with PBS, and add the DBCO-NHS ester labeling solution.
-
For suspension cells, add the DBCO-NHS ester labeling solution to the cell suspension.
-
Incubate for 30 minutes at room temperature or 2 hours on ice, protected from light.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature.[5]
-
-
Washing:
-
Wash the cells three times with washing buffer to remove unreacted DBCO-NHS ester and quenching buffer.
-
-
Fluorescent Labeling (SPAAC):
-
Prepare the desired concentration of the azide-functionalized fluorescent probe in complete cell culture medium (e.g., 10-50 µM).
-
Add the fluorescent probe solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[1]
-
-
Final Wash and Imaging:
-
Wash the cells three times with pre-warmed complete cell culture medium.
-
Replace with fresh, phenol red-free imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Imaging Receptor Internalization
This protocol details a workflow to visualize the internalization of a cell surface receptor following ligand binding, using DBCO-NHS ester labeling.
Materials:
-
Live mammalian cells expressing the receptor of interest
-
Ligand for the receptor of interest
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Azide-functionalized fluorescent probe
-
Labeling, Quenching, and Washing Buffers (as in Protocol 1)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation and Labeling:
-
Follow steps 1-4 of Protocol 1 to label the cell surface proteins with DBCO. Perform all steps at 4°C or on ice to inhibit receptor internalization.
-
-
Fluorescent Labeling:
-
Add the azide-functionalized fluorescent probe in cold complete cell culture medium.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unbound fluorescent probe.
-
-
Initiation of Internalization and Imaging:
-
Mount the imaging dish on the live-cell imaging system pre-warmed to 37°C.
-
Acquire initial images (t=0) to visualize the surface labeling.
-
To induce internalization, add the pre-warmed ligand of interest to the cells.
-
Immediately begin time-lapse imaging to capture the translocation of the fluorescently labeled receptors from the cell surface into intracellular vesicles.
-
Protocol 3: Assessment of Labeling Efficiency by Flow Cytometry
This protocol allows for the quantification of the percentage of labeled cells and the mean fluorescence intensity.
Materials:
-
DBCO-labeled cells (from Protocol 1, steps 1-5)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the labeled cells using a flow cytometer with the appropriate excitation and emission filters for the chosen fluorophore.
-
Include an unlabeled cell population as a negative control.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the population.
-
Protocol 4: Cytotoxicity Assessment
A live/dead cell assay should be performed to determine the toxicity of the DBCO-NHS ester labeling and subsequent click reaction on the cells.
Materials:
-
Labeled and unlabeled control cells
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Prepare cells with the full labeling protocol, a mock-treated control (all steps without DBCO-NHS and fluorophore), and an untreated control.
-
-
Staining:
-
Follow the manufacturer's instructions for the Live/Dead assay kit. This typically involves a short incubation with a solution containing both a live-cell (e.g., Calcein AM, green fluorescence) and a dead-cell stain (e.g., Ethidium homodimer-1, red fluorescence).[9]
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for the live and dead cell stains.
-
Quantify the percentage of live and dead cells in each condition to assess the cytotoxicity of the labeling procedure.
-
Mandatory Visualizations
Caption: Workflow for imaging receptor internalization using DBCO-NHS ester.
Caption: Logical relationship of the two-step labeling process for live cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. DBCO NHS Ester | AAT Bioquest [aatbio.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
Application Note: Surface Functionalization of Nanoparticles with DBCO-NHS Ester for Bioorthogonal Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise surface modification of nanoparticles is paramount for their application in targeted drug delivery, diagnostics, and advanced biomaterials. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugating molecules of interest to nanoparticle surfaces. This application note provides a detailed protocol for the functionalization of amine-presenting nanoparticles with dibenzocyclooctyne (DBCO) groups using a DBCO-NHS ester linker. The resulting DBCO-functionalized nanoparticles can be readily conjugated to azide-modified biomolecules, such as antibodies, peptides, or nucleic acids, in a catalyst-free manner.[1][2][3]
The core of this method lies in the reaction between the N-hydroxysuccinimide (NHS) ester of the DBCO linker and primary amine groups on the nanoparticle surface, forming a stable amide bond.[4][5] This process introduces the reactive DBCO moiety, which can then specifically react with an azide-containing molecule.[1][3] The inclusion of a polyethylene glycol (PEG) spacer in the DBCO-NHS ester linker can enhance water solubility and minimize steric hindrance during subsequent conjugation steps.[4]
Principle of the Method
The surface functionalization process is a two-step procedure. Initially, nanoparticles possessing surface primary amine groups are reacted with a DBCO-PEG-NHS ester. The NHS ester reacts with the primary amines on the nanoparticle surface to form a stable covalent amide bond, effectively coating the nanoparticle with DBCO groups. These DBCO-functionalized nanoparticles are then ready for highly efficient and specific conjugation to any azide-containing molecule via copper-free click chemistry.
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Nanoparticles
This protocol serves as a general guideline. The specific preparation method will depend on the nanoparticle type (e.g., liposomes, silica nanoparticles, polymeric nanoparticles). The key is to have accessible primary amine groups on the surface.
Materials:
-
Nanoparticle precursors (e.g., lipids with amine headgroups, (3-Aminopropyl)triethoxysilane (APTES) for silica nanoparticles)
-
Appropriate solvents and buffers (e.g., chloroform, ethanol, phosphate-buffered saline (PBS))
-
Sonication or extrusion equipment
Procedure (Example for Mesoporous Silica Nanoparticles - MSNPs):
-
Synthesize MSNPs using a suitable method (e.g., modified Stöber method).
-
To introduce amine groups, post-functionalize the MSNPs with APTES. Disperse the MSNPs in anhydrous toluene.
-
Add APTES to the nanoparticle suspension and reflux the mixture overnight under a nitrogen atmosphere.
-
Collect the amine-functionalized nanoparticles by centrifugation, and wash extensively with ethanol and water to remove unreacted silane.
-
Resuspend the amine-functionalized nanoparticles in the desired buffer (e.g., PBS, pH 7.4).
-
Quantify the surface amine groups using a fluorescamine assay to determine the baseline for conjugation efficiency calculations.[4]
Protocol 2: Functionalization with DBCO-NHS Ester
Materials:
-
Amine-functionalized nanoparticles
-
DBCO-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5.[3][6][7] Amine-free buffers are crucial to prevent reaction with the NHS ester.[3][8]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Centrifugation equipment or size exclusion chromatography columns for purification
Procedure:
-
Prepare DBCO-NHS Ester Solution: The NHS ester is moisture-sensitive.[2][3] Allow the vial to reach room temperature before opening. Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).[9]
-
Reaction Setup: Disperse the amine-functionalized nanoparticles in the conjugation buffer at a known concentration.
-
Conjugation Reaction: Add the DBCO-PEG4-NHS ester solution to the nanoparticle suspension. The molar ratio of DBCO-NHS ester to surface amine groups can be varied (e.g., 1:1 to 20:1) to optimize the degree of functionalization.[4][10] A 10-fold molar excess is a common starting point for protein concentrations ≤ 5 mg/ml.[8]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[6][7][11][12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove unreacted DBCO-NHS ester and byproducts by repeated centrifugation and resuspension in the desired buffer or by using size exclusion chromatography (e.g., Zeba™ Spin Desalting Columns).[6][12]
Protocol 3: Characterization of DBCO-Functionalized Nanoparticles
1. Quantification of DBCO Groups (Anthracene-Azide Assay): [4]
- Prepare a fresh stock solution of anthracene-azide in DMSO.
- Mix the DBCO-functionalized nanoparticles with the anthracene-azide solution and incubate.
- The click reaction between DBCO and anthracene-azide results in a fluorescent product.
- Measure the fluorescence emission (e.g., at 470 nm with excitation at 410 nm) and quantify the number of DBCO groups against a standard curve of known DBCO concentrations.[4]
2. UV-Vis Spectroscopy:
- Scan the absorbance of the purified DBCO-functionalized nanoparticles.
- A characteristic absorbance peak for DBCO at approximately 309 nm confirms successful conjugation.[6]
3. Dynamic Light Scattering (DLS) and Zeta Potential:
- Measure the hydrodynamic diameter and polydispersity index (PDI) to assess size changes and aggregation upon functionalization. An increase in size is expected.[13][14]
- Measure the zeta potential to monitor changes in surface charge. A decrease in positive charge or a shift towards neutrality is expected after the reaction of primary amines.[15]
4. Transmission Electron Microscopy (TEM):
- Image the nanoparticles to confirm their morphology and ensure no significant aggregation has occurred during the functionalization process.
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles Before and After DBCO Functionalization
| Parameter | Amine-Functionalized Nanoparticles | DBCO-Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 120 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | +35 ± 3 | +15 ± 4 |
| DBCO Groups per Nanoparticle | N/A | (1.5 ± 0.2) x 10^4 |
Note: The data presented are example values and will vary depending on the nanoparticle system and reaction conditions.
Table 2: Effect of Reaction Conditions on DBCO Conjugation Efficiency
| Molar Ratio (DBCO:Amine) | Reaction pH | Conjugation Efficiency (%) |
| 1:1 | 7.5 | 15 |
| 3:1 | 7.5 | 20 |
| 5:1 | 7.5 | 22 |
| 3:1 | 8.5 | 25 |
Conjugation efficiency can be determined by quantifying the number of DBCO groups on the surface relative to the initial number of amine groups.[4]
Mandatory Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. DBCO-PEG4-NHS [nanocs.net]
- 4. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Versatile and Robust Method for Antibody Conjugation to Nanoparticles with High Targeting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 12. researchgate.net [researchgate.net]
- 13. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalizable Amine-based Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-NHS Ester Reaction with Azide-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides to other biomolecules is a critical technique in various fields, including diagnostics, therapeutics, and fundamental biological research. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1] This copper-free reaction utilizes a dibenzocyclooctyne (DBCO) group which reacts specifically and spontaneously with an azide group to form a stable triazole linkage.[2][]
This document provides detailed application notes and protocols for a two-step conjugation process:
-
Activation of an amino-modified oligonucleotide with DBCO-NHS ester. An oligonucleotide functionalized with a primary amine reacts with a DBCO-N-hydroxysuccinimide (NHS) ester to form a stable amide bond, resulting in a DBCO-labeled oligonucleotide.
-
Conjugation of the DBCO-oligonucleotide with an azide-modified oligonucleotide. The DBCO-activated oligonucleotide then reacts with an azide-modified oligonucleotide via SPAAC to form the final conjugate.
This methodology is characterized by its high efficiency, specificity, and biocompatibility, as it avoids the use of cytotoxic copper catalysts.[1][4]
Data Presentation
The following tables summarize key quantitative data to guide the experimental design and optimization of the conjugation reactions.
Table 1: Recommended Reaction Conditions and Molar Ratios
| Parameter | Step 1: DBCO-NHS Ester Labeling | Step 2: SPAAC Click Reaction | Source(s) |
| Molar Excess of Reagent | 10-20 fold molar excess of DBCO-NHS ester over amino-oligonucleotide | 2-4 fold molar excess of azide-oligonucleotide over DBCO-oligonucleotide | [5] |
| Reaction Buffer | 100 mM Sodium Bicarbonate or Borate buffer (pH 8.5) | Phosphate-Buffered Saline (PBS, pH 7.4) | [2] |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C | [5][6] |
| Incubation Time | 2-4 hours | 4-17 hours (or overnight at 4°C) | [5][7] |
| Solvent | Anhydrous DMSO or DMF for dissolving DBCO-NHS ester | Aqueous buffer, can contain up to 20% DMSO | [4][6] |
Table 2: Typical Reaction Yields and Purification Outcomes
| Parameter | Expected Outcome | Notes | Source(s) |
| DBCO-NHS Labeling Yield | > 80% | Yield can be influenced by the purity of the starting materials and reaction conditions. | [8] |
| SPAAC Reaction Yield | > 90% (often quantitative) | The reaction is highly efficient and typically proceeds to completion. | [4][9] |
| Purity after HPLC | > 95% | Reverse-phase HPLC is effective for separating the conjugated product from unreacted oligonucleotides. | [2] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments.
Part 1: Activation of Amino-Modified Oligonucleotide with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing oligonucleotide with a DBCO-NHS ester.
Materials:
-
Amino-modified oligonucleotide (lyophilized)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Conjugation Buffer: 100 mM Sodium Bicarbonate or Borate buffer, pH 8.5[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Nuclease-free water
-
Desalting columns or spin columns for purification
Procedure:
-
Prepare the Amino-Modified Oligonucleotide:
-
Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.[2]
-
-
Prepare the DBCO-NHS Ester Solution:
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature with gentle shaking, protected from light.[6]
-
-
Quenching the Reaction (Optional but Recommended):
-
To quench any unreacted DBCO-NHS ester, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[5]
-
-
Purification of the DBCO-Oligonucleotide:
-
Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or spin filtration according to the manufacturer's instructions.
-
For higher purity, HPLC is recommended (see Part 3).[2] The DBCO-conjugated oligonucleotide will have a longer retention time on a reverse-phase column than the unconjugated amino-modified oligonucleotide.[2]
-
Part 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated oligonucleotide and an azide-functionalized oligonucleotide.
Materials:
-
Purified DBCO-oligonucleotide from Part 1
-
Azide-modified oligonucleotide
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Prepare the Reactants:
-
Dissolve the azide-modified oligonucleotide in the Reaction Buffer.
-
Ensure the DBCO-oligonucleotide is also in the Reaction Buffer.
-
-
Click Reaction:
-
Purification of the Final Conjugate:
-
The final oligonucleotide-oligonucleotide conjugate can be purified by HPLC to separate it from any unreacted starting materials (see Part 3).[4]
-
Part 3: Purification and Analysis
A. HPLC Purification:
-
Method: Reverse-phase HPLC (RP-HPLC) is a suitable method for purifying both the intermediate DBCO-oligonucleotide and the final conjugate.[10]
-
Column: A C18 column is commonly used.[10]
-
Mobile Phase: A gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA) or 0.1% trifluoroacetic acid (TFA) in water is typically used.[10]
-
Detection: Monitor the elution profile at 260 nm for the oligonucleotide and, if possible, around 310 nm for the DBCO group.[4]
B. Analysis and Characterization:
-
UV-Vis Spectroscopy:
-
Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm.
-
The presence of the DBCO group can be confirmed by an absorbance peak around 310 nm.[4]
-
-
Mass Spectrometry:
Visualizations
Caption: Reaction scheme for the two-step conjugation process.
Caption: Workflow for DBCO-oligonucleotide synthesis and conjugation.
References
- 1. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. DBCO-C6 NHS Oligo Modifications from Gene Link [genelink.com]
- 8. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation Utilizing DBCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal reagent in modern bioconjugation, enabling the straightforward and efficient labeling of biomolecules. This amine-reactive compound is a cornerstone of copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][] The dual reactivity of DBCO-NHS ester allows for the covalent attachment of the strained DBCO moiety to primary amines on biomolecules, such as the lysine residues of proteins and antibodies.[1] This initial step then facilitates a highly specific and bioorthogonal reaction with azide-functionalized molecules.[][3]
The elimination of the need for a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in sensitive biological systems, including in vivo and in cellulo studies.[1] The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.[4] This methodology has found broad applications in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and the immobilization of biomolecules onto surfaces.[5][6]
Principle of the Reaction
The bioconjugation process using DBCO-NHS ester is a two-step procedure:
-
Amine Acylation: The N-hydroxysuccinimidyl (NHS) ester group of the DBCO-NHS ester reacts specifically with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) under neutral to slightly basic conditions (pH 7.2-9).[1] This reaction forms a stable amide bond, covalently linking the DBCO group to the biomolecule.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The strained alkyne (DBCO) group, now attached to the biomolecule, readily undergoes a [3+2] cycloaddition reaction with an azide-functionalized molecule.[7][8] This "click" reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst, forming a stable triazole ring.[9][10]
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| DBCO-NHS Ester | High purity (>95%), store at -20°C, protect from moisture.[1] |
| Biomolecule (e.g., Antibody, Protein) | Purified and free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA.[4] |
| Azide-functionalized Molecule | High purity, compatible with the intended application. |
| Reaction Buffer | Amine-free buffer, pH 7.2-9.0 (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer).[11] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0, or other primary amine-containing buffer.[12] |
| Anhydrous Organic Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing DBCO-NHS ester stock solution.[1] |
| Purification System | Size-exclusion chromatography (e.g., desalting columns) or HPLC for removing excess reagents.[5][12] |
Experimental Protocols
Protocol 1: Labeling of Proteins/Antibodies with DBCO-NHS Ester
This protocol outlines the general procedure for labeling a protein or antibody with DBCO-NHS ester.
1. Pre-Conjugation Preparations:
-
Ensure the protein/antibody solution is in an amine-free buffer (e.g., PBS, pH 7.4).[13] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Remove any protein stabilizers like BSA or gelatin.[4]
-
Determine the protein/antibody concentration.[4]
2. Preparation of DBCO-NHS Ester Stock Solution:
-
Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[13]
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[4][13]
3. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein/antibody solution.[13][12] The optimal molar excess may need to be determined empirically.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be below 20%.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.[13][12]
4. Quenching the Reaction:
-
Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.[13][12]
-
Incubate for 15 minutes at room temperature.[4]
5. Purification of the DBCO-labeled Protein:
-
Remove excess, unreacted DBCO-NHS ester and the quenching reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography.[5][12]
References
- 1. chempep.com [chempep.com]
- 3. broadpharm.com [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO-C6-NHS ester [baseclick.eu]
- 7. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols: DBCO-NHS Ester for Antibody-Drug Conjugate (ADC) Development
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biomolecules combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule drug. The linker technology connecting the antibody and the payload is critical for the stability and efficacy of the ADC. DBCO-NHS ester (Dibenzocyclooctyne-N-hydroxysuccinimidyl ester) is a bifunctional linker that facilitates a two-step conjugation process, offering precise control over the conjugation reaction through bioorthogonal click chemistry.
This document provides detailed protocols and technical notes for the use of DBCO-NHS ester in the creation of ADCs. The process involves an initial acylation step where the NHS ester reacts with primary amines (e.g., lysine residues) on the antibody surface. This is followed by a highly specific and efficient copper-free click chemistry reaction—Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—where the DBCO-modified antibody is conjugated to an azide-containing drug linker. This method avoids the use of a copper catalyst, which can be cytotoxic and denature the antibody, thus preserving the ADC's integrity and function.
Principle of the Method
The creation of an ADC using DBCO-NHS ester is a sequential, two-step process:
-
Antibody Modification (Amine Labeling): The N-hydroxysuccinimidyl (NHS) ester group of the DBCO-NHS ester reacts with primary amine groups present on the surface of the antibody, primarily the ε-amine of lysine residues. This reaction forms a stable amide bond, attaching the DBCO moiety to the antibody. The extent of this modification can be controlled by adjusting the molar ratio of the linker to the antibody.
-
Drug Conjugation (Click Chemistry): The DBCO-functionalized antibody is then reacted with a drug payload that has been pre-functionalized with an azide group (-N3). The strained alkyne (DBCO) and the azide undergo a rapid and highly specific [3+2] cycloaddition reaction to form a stable triazole linkage. This reaction proceeds efficiently under mild physiological conditions without the need for a cytotoxic copper catalyst.
The final product is a stable ADC where the drug is covalently attached to the antibody via the DBCO-triazole linker. The average number of drug molecules per antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that can be optimized during this process.
Materials and Equipment
-
Monoclonal Antibody (mAb) of interest
-
DBCO-NHS Ester
-
Azide-modified cytotoxic drug/payload
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: Tris-HCl, 1M, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size Exclusion Chromatography (SEC) system (e.g., ÄKTA system with Superdex 200 or equivalent column)
-
UV-Vis Spectrophotometer
-
Centrifugal concentrators (e.g., Amicon Ultra)
-
Standard laboratory equipment (pipettes, tubes, rotator, etc.)
Experimental Protocols
Protocol 1: Antibody Modification with DBCO-NHS Ester
This protocol details the steps for labeling a monoclonal antibody with DBCO groups.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS at pH 7.2-8.0. This can be achieved using dialysis or centrifugal concentrators.
-
Adjust the final antibody concentration to 2-10 mg/mL in cold PBS.
-
-
DBCO-NHS Ester Reagent Preparation:
-
Prepare a stock solution of DBCO-NHS ester in anhydrous DMSO at a concentration of 10 mM.
-
Note: The reagent is moisture-sensitive. Warm the vial to room temperature before opening and promptly dissolve in DMSO. Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
Calculate the volume of DBCO-NHS ester stock solution needed based on the desired molar excess. A starting point of 5-20 molar equivalents of the linker to the antibody is recommended.
-
Add the calculated volume of the DBCO-NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 60-90 minutes with gentle rotation. Incubation on ice for 2 hours can also be effective.
-
-
Quenching and Purification:
-
(Optional but recommended) Quench any unreacted DBCO-NHS ester by adding the quenching buffer (e.g., 1M Tris-HCl) to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
Remove excess, unreacted DBCO-NHS ester and quenching reagents by size exclusion chromatography (SEC) or using centrifugal concentrators. Elute with PBS.
-
Collect the fractions containing the purified DBCO-modified antibody.
-
-
Characterization:
-
Measure the protein concentration of the DBCO-antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
The DBCO-modified antibody is now ready for the subsequent click chemistry reaction.
-
Protocol 2: ADC Formation via Click Chemistry
This protocol describes the conjugation of the DBCO-modified antibody with an azide-functionalized drug payload.
-
Payload Preparation:
-
Dissolve the azide-modified drug in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
-
Click Reaction:
-
To the purified DBCO-modified antibody solution, add the azide-drug stock solution. A molar excess of 1.5-3 equivalents of the drug per incorporated DBCO moiety is a good starting point.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle rotation. The reaction is often complete within a few hours at room temperature.
-
-
ADC Purification:
-
Purify the resulting ADC from unreacted drug and other small molecules using SEC with PBS as the mobile phase.
-
Collect the fractions corresponding to the ADC monomer peak.
-
Pool the relevant fractions and concentrate the ADC using a centrifugal concentrator if necessary.
-
-
ADC Characterization (DAR Determination):
-
The Drug-to-Antibody Ratio (DAR) can be determined using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Using UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λ_max_drug).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.
-
DAR = [Concentration of Drug] / [Concentration of Antibody].
-
-
Data Presentation
The efficiency of the conjugation process is highly dependent on the specific antibody and drug used. The following tables provide example data for typical outcomes.
Table 1: Influence of Molar Ratio on DBCO Incorporation
| Molar Ratio (DBCO-NHS : mAb) | Average DBCO per mAb |
|---|---|
| 5 : 1 | 2.8 |
| 10 : 1 | 4.5 |
| 20 : 1 | 7.1 |
Table 2: Example ADC Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Final ADC Concentration | 5.2 mg/mL | A280 |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
| Unconjugated Drug | Not Detected | RP-HPLC |
Visualizations and Diagrams
The following diagrams illustrate the key processes involved in creating ADCs with DBCO-NHS ester.
Caption: Experimental workflow for ADC synthesis using DBCO-NHS ester.
Caption: Two-step reaction schematic for ADC creation.
Caption: Generalized ADC mechanism of action signaling pathway.
Preparing Stock Solutions of DBCO-NHS Ester for Bioconjugation
Application Note & Protocol
For researchers, scientists, and drug development professionals, the precise preparation of reagent stock solutions is a critical first step in ensuring the success and reproducibility of bioconjugation experiments. Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a key reagent in copper-free click chemistry, enabling the efficient labeling of biomolecules.[1][2][3] This document provides detailed protocols for the preparation of DBCO-NHS ester stock solutions and their application in protein labeling.
DBCO-NHS ester facilitates the attachment of the DBCO moiety to primary or secondary amines on biomolecules like proteins and peptides.[1][2][4] The DBCO group then allows for a highly specific and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][4] This copper-free click chemistry approach is advantageous for use in biological systems as it avoids the cytotoxicity associated with copper catalysts.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for DBCO-NHS ester to guide experimental design.
| Parameter | Value | Source(s) |
| Molecular Weight | 402.4 g/mol | [4] |
| Appearance | White to off-white solid | [2][4] |
| Purity | >95% (HPLC) | [1][6] |
| Solubility | Good in anhydrous DMSO and DMF | [1][2] |
| Recommended Stock Concentration | 10 mM in anhydrous DMSO or DMF | [7][8] |
| Storage (Solid) | -20°C in the dark, desiccated | [1][4] |
| Storage (Stock Solution) | -20°C for up to a few months; -80°C for up to 6 months | [9][10] |
| Optimal Reaction pH (Amine Labeling) | 7.2 - 9.0 | [4] |
| Recommended Molar Excess (Protein Labeling) | 10- to 50-fold | [7][11] |
Experimental Protocols
This protocol describes the preparation of a standard 10 mM stock solution of DBCO-NHS ester in an anhydrous organic solvent.
Materials:
-
DBCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Equilibrate the Reagent: Allow the vial of DBCO-NHS ester to come to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.[7]
-
Weigh the Reagent: In a fume hood, carefully weigh out the desired amount of DBCO-NHS ester. For example, to prepare 1 mL of a 10 mM solution, you would need approximately 4.02 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the DBCO-NHS ester.[8] For a 10 mM solution, dissolve 4.02 mg in 1 mL of solvent.
-
Mixing: Vortex the solution until the DBCO-NHS ester is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[10] It is crucial to use the stock solution immediately after preparation as the NHS ester moiety is susceptible to hydrolysis.[4][7]
This protocol provides a general procedure for the labeling of a primary amine-containing protein, such as an antibody, with DBCO-NHS ester.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
10 mM DBCO-NHS ester stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or other purification system
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[8] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[7]
-
Calculate Molar Excess: Determine the desired molar excess of DBCO-NHS ester. A 10- to 50-fold molar excess is typically recommended.[7][11] For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is often used, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be more appropriate.[7]
-
Labeling Reaction: Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7][8]
-
Quench the Reaction: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[7][8] Incubate for 15 minutes at room temperature.[8]
-
Purify the Conjugate: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column, dialysis, or another suitable purification method.[8]
-
Storage of Labeled Protein: Store the purified DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[8]
Diagrams
The following diagrams illustrate the key workflows described in the protocols.
Caption: Workflow for preparing DBCO-NHS ester stock solution.
Caption: Workflow for labeling proteins with DBCO-NHS ester.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. DBCO NHS ester, 5g | Labscoop [labscoop.com]
- 3. licorbio.com [licorbio.com]
- 4. chempep.com [chempep.com]
- 5. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols: Optimizing Buffer Conditions for DBCO-NHS Ester Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful labeling of molecules with Dibenzocyclooctyne (DBCO) via an N-hydroxysuccinimide (NHS) ester is a critical step. This process, which facilitates copper-free click chemistry, is highly dependent on precise reaction conditions. The choice of buffer is paramount, as it directly influences the efficiency of the amine-reactive conjugation while minimizing competing side reactions. These notes provide a comprehensive guide to selecting appropriate buffers and executing successful conjugation protocols.
Core Principles of the DBCO-NHS Ester Reaction
The conjugation process involves the reaction of an NHS ester with a primary amine (-NH₂) on a target biomolecule, such as the lysine residues or the N-terminus of a protein, to form a stable amide bond.[] This reaction is a nucleophilic acyl substitution.[] However, the NHS ester is susceptible to hydrolysis in aqueous environments, a competing reaction that renders the reagent inactive.[2][3] The success of the conjugation, therefore, hinges on maximizing the rate of aminolysis over hydrolysis.[]
Key Factors Influencing the Reaction:
-
pH: The reaction is strongly pH-dependent.[4] The primary amine on the target molecule must be unprotonated to be nucleophilic. This is favored at a neutral to slightly basic pH. However, as the pH increases, the rate of NHS ester hydrolysis also increases significantly.[3][4] The optimal pH range for NHS ester reactions is generally between 7.2 and 8.5.[][3]
-
Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with the reaction as they compete with the target molecule for the DBCO-NHS ester.[2][3]
-
Reagent Solubility and Stability: DBCO-NHS esters often have poor aqueous solubility and must be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[2][4][5] Stock solutions should be prepared immediately before use, as the NHS-ester moiety readily hydrolyzes in the presence of moisture.[2][6]
Buffer Selection Guide
The selection of an appropriate buffer system is critical for achieving high conjugation efficiency. Amine-free buffers within the optimal pH range are required.
Recommended Buffers
| Buffer System | Typical Concentration | Recommended pH Range | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 20-100 mM | 7.2 - 7.4 | Widely used and mimics physiological conditions. The reaction is slower at this pH, but so is hydrolysis, often leading to good results with longer incubation times.[2][7][8] |
| HEPES Buffer | 20-50 mM | 7.0 - 8.0 | A good zwitterionic buffer that maintains pH well.[2][8] |
| Borate Buffer | 50-100 mM | 8.0 - 9.0 | Often used to achieve a slightly more basic pH to accelerate the reaction.[2][8] |
| Carbonate/Bicarbonate Buffer | 100 mM | 8.0 - 9.0 | Another common choice for reactions requiring a pH in the 8.0-9.0 range.[2][4][7] |
Incompatible Buffers and Additives
| Compound | Reason for Incompatibility | Notes |
| Tris Buffer (e.g., TBS) | Contains primary amines that compete with the target molecule for reaction with the NHS ester.[2][3] | Can be used effectively at the end of the reaction to quench (stop) any remaining active NHS ester.[3][9] |
| Glycine Buffer | Contains primary amines that compete with the target molecule.[2][3] | Also suitable as a quenching agent.[3] |
| Sodium Azide (NaN₃) | The azide group reacts with the DBCO moiety in a "click" reaction.[2][10] | Must be completely removed from protein solutions via dialysis or desalting columns before starting the conjugation.[10] |
Quantitative Data Summary
The following table summarizes typical parameters for DBCO-NHS ester conjugation reactions, compiled from various protocols. Optimization may be required for specific applications.
| Parameter | Typical Range / Condition | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. Some protocols recommend a tighter range of 8.3-8.5.[3][4] |
| Molar Excess of DBCO-NHS Ester | 10- to 50-fold | A 10-fold excess is often used for protein concentrations >5 mg/mL, while a 20- to 50-fold excess is recommended for more dilute protein solutions.[2][11] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (30-60 minutes), while reactions on ice or at 4°C are slower (2-12 hours) but may be preferable for sensitive proteins.[2][9] |
| Reaction Time | 30 minutes to 12 hours | Dependent on temperature, pH, and protein concentration.[2][9] |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations favor the desired aminolysis reaction over hydrolysis.[2] |
| Organic Solvent (DMSO/DMF) | < 20% of final volume | DBCO-NHS ester is typically dissolved in an organic solvent first. The final concentration should be minimized to avoid protein denaturation.[10][12] |
Visualizations
Reaction Pathway
The following diagram illustrates the primary reaction of the DBCO-NHS ester with a protein's primary amine, as well as the competing hydrolysis side reaction.
Caption: Desired aminolysis vs. competing hydrolysis of DBCO-NHS ester.
Experimental Workflow
This diagram outlines the typical step-by-step workflow for labeling a protein with a DBCO-NHS ester.
Caption: Standard experimental workflow for protein labeling with DBCO-NHS ester.
Experimental Protocols
This section provides a generalized, step-by-step protocol for labeling an antibody with a DBCO-NHS ester.
Part 1: Antibody Preparation and Reagent Setup
-
Buffer Exchange (if necessary): Ensure the antibody is in an appropriate amine-free buffer (e.g., PBS, pH 7.4).[13] If the stock solution contains Tris, glycine, or sodium azide, the buffer must be exchanged using a desalting column or dialysis.[10][13]
-
Adjust Protein Concentration: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[13] Concentrated protein solutions favor the desired conjugation reaction.[2]
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, allow the vial of DBCO-NHS ester to equilibrate to room temperature to prevent moisture condensation.[2][6] Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF.[2][10]
Part 2: Conjugation Reaction
-
Add DBCO-NHS Ester to Antibody: Add a 20- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[10][13] Gently mix by pipetting. Ensure the final concentration of DMSO or DMF is below 20%.[10][12]
-
Incubation: Incubate the reaction mixture. Common conditions are:
Part 3: Quenching and Purification
-
Stop the Reaction (Optional but Recommended): To quench any unreacted DBCO-NHS ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[2][9] Incubate for an additional 15 minutes.[10][14]
-
Purify the Conjugate: Remove the excess, unreacted DBCO-NHS ester and reaction byproducts (like N-hydroxysuccinimide and the quenching agent) from the labeled antibody.[13] This is typically achieved using:
-
A spin desalting column (e.g., Zeba™ Spin Desalting Columns).[9]
-
Size-exclusion chromatography.
-
Dialysis against an appropriate storage buffer (e.g., PBS).
-
Part 4: Characterization
The resulting DBCO-labeled antibody is now ready for the subsequent copper-free click chemistry reaction with an azide-modified molecule. The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[8]
References
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. DBCO-PEG4-NHS [nanocs.net]
- 7. glenresearch.com [glenresearch.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-NHS Ester Hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with DBCO-NHS ester hydrolysis during their bioconjugation experiments. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guide & FAQs
Q1: What is DBCO-NHS ester and why is hydrolysis a concern?
DBCO-NHS ester is a popular amine-reactive chemical probe used in copper-free click chemistry. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (like those on lysine residues of proteins) to form stable amide bonds. However, the NHS ester is highly susceptible to hydrolysis, a reaction with water that renders it inactive and unable to conjugate to the target molecule. This competing hydrolysis reaction can significantly reduce the efficiency of your labeling experiment.[1]
Q2: My conjugation yield is low. How can I determine if DBCO-NHS ester hydrolysis is the cause?
Low conjugation yield is a primary indicator of DBCO-NHS ester hydrolysis. Several factors can contribute to this:
-
Suboptimal pH: The reaction of NHS esters with amines is highly pH-dependent. At a low pH, the amine group is protonated and less reactive. Conversely, at a high pH, the rate of NHS ester hydrolysis increases significantly.[2]
-
Presence of Moisture: NHS esters are moisture-sensitive. Any moisture in your reaction components or environment can lead to hydrolysis.[1][3][4][5]
-
Inappropriate Buffer Selection: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the DBCO-NHS ester.[3][4] Buffers containing azides should also be avoided as they can react with the DBCO group.[3][4]
-
Improper Reagent Handling and Storage: Improper storage of the DBCO-NHS ester can lead to degradation before use. It is crucial to protect the reagent from moisture.[1][4][5]
Q3: What is the optimal pH for DBCO-NHS ester conjugation reactions?
The optimal pH for labeling with NHS esters is between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often recommended as a good starting point.[2] It is a trade-off between maximizing the reactivity of the primary amines on your target molecule and minimizing the hydrolysis of the NHS ester.
Q4: Which buffers are recommended for this reaction?
Amine-free buffers are essential for successful conjugation. Recommended buffers include:
Q5: How should I prepare and store my DBCO-NHS ester stock solution?
To minimize hydrolysis, follow these best practices:
-
Solvent: Dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4]
-
Preparation: Prepare the stock solution immediately before use.[3][4]
-
Storage: If you need to store the stock solution, it can be kept in an anhydrous solvent at -20°C for a few days.[3][4] However, for optimal reactivity, fresh preparation is always recommended. Solid DBCO-NHS ester should be stored desiccated at -20°C.[4]
-
Handling: Always allow the reagent vial to come to room temperature before opening to prevent moisture condensation.[1][3][5]
Data Presentation: Stability of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Room Temperature | Hours |
| 8.0 | Room Temperature | 1 hour |
| 8.6 | Room Temperature | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Data sourced from multiple references for general NHS esters.[2][3][4][5][6]
Experimental Protocols
General Protocol for Protein Labeling with DBCO-NHS Ester
This protocol provides a general guideline. Optimization may be necessary for your specific protein and experimental conditions.
Materials:
-
Protein solution (in an amine-free buffer like PBS, pH 7.2-8.5)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to your protein solution. The optimal molar excess may need to be determined empirically.
-
Incubate the reaction at room temperature for 30 minutes to 1 hour, or on ice for 2 hours. Longer incubation times may be necessary but will also increase the risk of hydrolysis.
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or through dialysis against an appropriate buffer.
-
Mandatory Visualizations
Troubleshooting Workflow for DBCO-NHS Ester Hydrolysis
Caption: Troubleshooting workflow for low DBCO-NHS ester conjugation yield.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
optimizing molar ratio for DBCO-NHS ester 2 labeling
Answering the user's request.## Technical Support Center: Optimizing DBCO-NHS Ester Labeling
This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the molar ratio for labeling proteins, antibodies, and other biomolecules with DBCO-NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is a DBCO-NHS ester and what is it used for?
A DBCO-NHS ester is a chemical reagent used for bioconjugation. It contains two key functional groups:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that allows for highly specific and efficient "click chemistry" reactions with azide-containing molecules in a copper-free environment (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[1]
-
NHS Ester (N-Hydroxysuccinimidyl ester): An amine-reactive group that forms a stable, covalent amide bond with primary amines (—NH₂) found on biomolecules, such as the side chain of lysine residues in proteins and antibodies.[2][3]
This dual functionality makes it an excellent tool for a two-step labeling process: first, attaching the DBCO group to a protein, and second, clicking the DBCO-labeled protein to any molecule containing an azide group.[1]
Q2: What is the optimal molar ratio of DBCO-NHS ester to my protein/antibody?
The optimal molar ratio must be determined empirically for each specific protein and application.[4] However, a common starting point is a 10- to 30-fold molar excess of the DBCO-NHS ester over the protein.[1][5][6][7] The ratio is highly dependent on the protein's concentration.[8][9] Using a molar excess that is too high can lead to protein precipitation due to the hydrophobicity of the DBCO group.[10][11][12]
Q3: Which buffer should I use for the labeling reaction?
The choice of buffer is critical for a successful reaction.
-
Recommended Buffers: Use an amine-free buffer with a pH between 7.2 and 8.5.[3][8] Phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers are excellent choices.[8][9] The optimal pH for the NHS ester reaction is typically 8.3-8.5.[2][13]
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris-hydroxymethyl aminomethane) or glycine. These amines will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[8][9][13]
-
Incompatible Additives: Avoid sodium azide in your buffer, as the azide will react with the DBCO group.[8][9][14]
Q4: How do I prepare the DBCO-NHS ester for the reaction?
DBCO-NHS esters are sensitive to moisture and have poor aqueous solubility.[8][15] They must be dissolved in a high-quality, anhydrous (dry) organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[6][8][9] To avoid protein precipitation, the final concentration of the organic solvent in the reaction mixture should ideally be kept below 20%.[1][14]
Q5: How do I calculate the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per protein, can be determined using UV-Vis spectrophotometry. After purifying the labeled protein to remove all unreacted DBCO-NHS ester, measure the absorbance at 280 nm (A280) for the protein and ~309 nm (A309) for the DBCO group.[4][16]
The DOL can be calculated using the following formula: DOL = (A309 * ε_protein) / [(A280 - (A309 * CF)) * ε_DBCO]
Where:
-
ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[4][17]
-
ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (approx. 12,000 M⁻¹cm⁻¹).[1][4]
-
CF is a correction factor for the DBCO absorbance at 280 nm (typically ~0.90 for some reagents).[4][17]
Quantitative Data Summary
For successful labeling, the molar ratio of DBCO-NHS ester to the target protein is a critical parameter. The tables below provide recommended starting points and key reaction conditions.
Table 1: Recommended Starting Molar Ratios for DBCO-NHS Labeling
| Protein Concentration | Recommended Molar Excess (DBCO : Protein) | Rationale |
|---|---|---|
| > 5 mg/mL | 10-fold to 20-fold | Higher protein concentrations favor the reaction, requiring less excess reagent.[8][9] |
| 1 - 5 mg/mL | 20-fold to 30-fold | A common range for typical antibody labeling protocols.[1][5][6] |
| < 1 mg/mL | 20-fold to 50-fold | Less concentrated protein solutions require a higher molar excess to drive the reaction efficiently.[8][9] |
Table 2: Key Experimental Parameters
| Parameter | Recommended Condition | Notes |
|---|---|---|
| pH | 7.2 - 8.5 | Optimal efficiency for NHS ester reactions is often seen at pH 8.3-8.5.[2][13] |
| Buffer | PBS, HEPES, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris) and sodium azide.[8][9][14] |
| Reagent Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[6][8] |
| Incubation Time | 30-60 min at Room Temp OR 2 hours at 4°C | Can be extended up to 12 hours or overnight at 4°C to improve efficiency.[4][8][17] |
| Quenching Agent | 50-100 mM Tris or Glycine | Added after the reaction to consume any unreacted NHS ester.[5][8] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the standard experimental workflow for DBCO labeling and a logical flowchart for troubleshooting common issues.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Precipitation of DBCO-Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of DBCO-labeled proteins during and after conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my DBCO-labeled protein precipitating?
Precipitation of DBCO-labeled proteins is often due to an increase in the overall hydrophobicity of the protein. The dibenzocyclooctyne (DBCO) group is inherently hydrophobic, and its attachment to the protein surface can lead to the exposure of hydrophobic patches, promoting self-association and aggregation.[1][2] This issue can be exacerbated by suboptimal labeling conditions, improper storage, or characteristics of the protein itself.
Q2: What is the most critical factor to control during the labeling reaction?
The most critical factors are the pH of the reaction buffer and the molar excess of the DBCO reagent. Most proteins have an optimal pH range for stability. For DBCO-NHS ester reactions, a pH between 7.2 and 8.0 is generally recommended for efficient labeling of primary amines.[3] Using a large molar excess of a hydrophobic DBCO reagent can lead to over-labeling, significantly increasing the protein's hydrophobicity and propensity to aggregate. It is crucial to empirically determine the optimal DBCO-to-protein ratio for your specific protein.
Q3: Can the solvent used to dissolve the DBCO reagent cause precipitation?
Yes. DBCO reagents are often dissolved in organic solvents like DMSO or DMF before being added to the aqueous protein solution. If the final concentration of the organic solvent in the reaction mixture is too high (typically >10%), it can denature the protein and cause precipitation. Always add the DBCO solution to the protein solution dropwise while gently stirring, and keep the final solvent concentration to a minimum.
Q4: How should I store my DBCO-labeled protein to prevent precipitation?
DBCO-labeled proteins should be stored under conditions that are known to maintain the stability of the unlabeled protein, with some modifications. Generally, storage at 4°C for short-term use or at -20°C to -80°C for long-term storage is recommended. It is crucial to avoid repeated freeze-thaw cycles, which can induce aggregation. Aliquoting the protein into single-use volumes is highly advisable. The storage buffer should be optimized and may benefit from the inclusion of cryoprotectants or stabilizers.
Q5: Are there any buffer additives that can help prevent precipitation?
Yes, several types of excipients can help stabilize DBCO-labeled proteins:
-
Amino Acids: Arginine and glutamate are commonly used to suppress aggregation and improve protein solubility.
-
Sugars and Polyols: Sucrose, trehalose, and glycerol can act as stabilizers by promoting the protein's native conformation.
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.
The choice and concentration of an additive must be optimized for each specific protein. The effect of arginine, for example, is highly dependent on the counter-ion; arginine acetate and glutamate tend to be stabilizing, whereas arginine chloride can be destabilizing.[4][5][6]
Troubleshooting Guide
Issue 1: Precipitation observed immediately during the labeling reaction.
| Potential Cause | Recommended Solution |
| High concentration of organic solvent (DMSO/DMF) | Keep the final organic solvent concentration below 10%. Add the DBCO reagent dropwise to the protein solution while gently stirring. |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range for your protein's stability (typically pH 7.2-8.0 for NHS chemistry). |
| High molar excess of DBCO reagent | Reduce the molar ratio of DBCO reagent to protein. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation. |
| High protein concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). The protein can be concentrated after the removal of excess DBCO reagent if necessary. |
Issue 2: Precipitation observed after the labeling reaction or during storage.
| Potential Cause | Recommended Solution |
| Inefficient removal of unreacted DBCO | Immediately after the labeling reaction, remove excess, unreacted DBCO reagent using size-exclusion chromatography (SEC), dialysis, or a desalting column. |
| Inappropriate storage buffer | Exchange the labeled protein into a pre-optimized storage buffer. Consider adding stabilizers such as arginine, sucrose, or glycerol. Ensure the buffer pH is optimal for the protein's long-term stability. |
| Repeated freeze-thaw cycles | Aliquot the purified DBCO-labeled protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
| Oxidation | If the protein is sensitive to oxidation, consider adding antioxidants like methionine or storing it under an inert gas (e.g., argon or nitrogen). |
Quantitative Data on Protein Stability
The stability of a conjugated protein can be influenced by the hydrophobicity of the labeling reagent, the pH of the environment, and the presence of stabilizing excipients.
Table 1: Impact of Conjugation Chemistry on IgG Aggregation
This table illustrates that while DBCO is more hydrophobic and can cause significant aggregation when proteins are constrained on a surface, it does not necessarily cause aggregation in solution.
| Protein State | Modification | Method | Aggregation Level | Reference |
| IgG on Liposomes | DBCO | Fluorescence Quenching | Significant Aggregation | [1][2] |
| IgG on Liposomes | SATA | Fluorescence Quenching | Minimal Aggregation | [1][2] |
| IgG in Solution | DBCO | HPLC-SEC | < 2% | [2] |
| IgG in Solution | SATA | HPLC-SEC | < 2% | [2] |
Table 2: Illustrative Effect of pH and Excipients on Antibody Aggregation
This table provides examples of how environmental factors can dramatically affect protein stability. Note that the specific values are protein-dependent.
| Condition | Protein | Observation | Reference |
| pH 3.8 | IgG4 | 1.6% High Molecular Weight (HMW) Species | [7] |
| pH 3.0 | IgG4 | ~70% High Molecular Weight (HMW) Species | [7] |
| Buffer with Arginine Acetate | Monoclonal Antibody | Improved thermal stability | [4][5][6] |
| Buffer with Arginine Chloride | Monoclonal Antibody | Decreased thermal stability | [4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for DBCO-Labeling of a Protein
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. Ensure the protein concentration is between 1-5 mg/mL.
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add the desired molar excess (e.g., 10-20 fold) of the DBCO-NHS ester solution to the protein solution. Add the reagent dropwise while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Purification: Remove the unreacted DBCO reagent and exchange the buffer to an appropriate storage buffer using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at ~309 nm.
Protocol 2: Assessing Protein Aggregation with Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. Aggregates, being larger than monomers, will elute earlier from the column.
-
System Equilibration: Equilibrate a suitable SEC column (e.g., one with a fractionation range appropriate for your protein) with a filtered and degassed mobile phase (e.g., PBS).
-
Sample Preparation: Prepare the DBCO-labeled protein sample at a known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Monitor the column eluent using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight (HMW) species (aggregates). The percentage of aggregation can be calculated as: % Aggregation = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting DBCO-labeled protein precipitation.
References
- 1. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Influence of Arginine Salts on the Thermal Stability and Aggregation Kinetics of Monoclonal Antibody: Dominant Role of Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein aggregation and mitigation strategy in low pH viral inactivation for monoclonal antibody purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of DBCO-Conjugated Proteins and Antibodies
Welcome to the technical support center for the purification of DBCO-conjugated proteins and antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying DBCO-conjugated proteins and antibodies?
The most frequently encountered challenges include:
-
Protein aggregation: The attachment of the hydrophobic DBCO group can increase the protein's surface hydrophobicity, leading to the formation of soluble and insoluble aggregates.[1][2]
-
Inefficient removal of excess DBCO reagent: Unreacted DBCO reagent must be thoroughly removed to prevent interference in downstream applications and to ensure accurate characterization of the conjugate.[1][3]
-
Low recovery of the labeled protein: Suboptimal purification conditions, protein precipitation, or non-specific binding to purification media can lead to significant product loss.[1][2]
-
Heterogeneity of the final product: Inconsistent labeling can result in a mixed population of proteins with varying degrees of labeling (DOL).[1]
Q2: Which purification methods are most suitable for DBCO-conjugated proteins and antibodies?
The choice of purification method depends on the scale of the purification, the specific protein, and the required final purity. Commonly used methods, often in combination, include:
-
Size-Exclusion Chromatography (SEC): Highly effective for removing aggregates and unreacted small molecules like excess DBCO reagent.[1][2] It separates molecules based on their size, with larger molecules eluting before smaller ones.[4]
-
Tangential Flow Filtration (TFF): A scalable method ideal for buffer exchange, concentrating the protein solution, and removing small molecule impurities.[1][5][6] TFF, or cross-flow filtration, operates by flowing the sample parallel to the membrane surface, which minimizes membrane fouling.[6][7]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on differences in their surface hydrophobicity. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase, allowing for separation from the unconjugated protein.[3][]
-
Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge. This method can be used to separate protein species with varying degrees of labeling.[3][9]
-
Affinity Chromatography: This technique leverages specific binding interactions, such as Protein A or Protein G for antibodies, to achieve high purity.[10][11][12]
Q3: How can I determine the degree of labeling (DOL) after purification?
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (the characteristic absorbance peak for DBCO).[1][3]
The formula for calculating DOL is: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the DBCO absorbance at 280 nm.
Q4: Can I store my DBCO-functionalized antibody?
DBCO-functionalized antibodies can be stored at -20°C for up to a month. However, for long-term stability, it is recommended to use the DBCO-labeled antibody for the subsequent click reaction as soon as possible, as the reactivity of the DBCO group can decrease over time.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your DBCO-conjugated protein or antibody.
Problem 1: High Levels of Protein Aggregation After Labeling and During Purification
-
Possible Causes:
-
Increased Hydrophobicity: The DBCO moiety is inherently hydrophobic, and its attachment to the protein surface can promote intermolecular interactions, leading to aggregation.[1][2]
-
High Molar Excess of DBCO Reagent: Using a large excess of the labeling reagent can lead to a high degree of labeling, increasing hydrophobicity and the risk of precipitation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the buffer can compromise protein stability.[1][2]
-
High Protein Concentration: Working with highly concentrated protein solutions increases the likelihood of aggregation.[1]
-
-
Solutions:
-
Optimize Labeling Conditions:
-
Reduce the molar excess of the DBCO reagent during the conjugation reaction. A molar excess of 5 to 10 moles of DBCO per mole of antibody is often a good starting point.[2]
-
Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1]
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]
-
-
Improve Buffer Formulation:
-
Purification Strategy:
-
Immediately after conjugation, purify the protein using Size-Exclusion Chromatography (SEC) to remove unreacted DBCO reagent and any existing aggregates.[1]
-
-
Use PEGylated DBCO Reagents: Incorporating a polyethylene glycol (PEG) linker between DBCO and the reactive group can increase the hydrophilicity of the reagent and reduce aggregation of the conjugated antibody.[2]
-
Problem 2: Inefficient Removal of Unreacted DBCO Reagent
-
Possible Causes:
-
Inappropriate Purification Method: The chosen method may not be effective at separating small molecules from the larger protein conjugate.[2]
-
Insufficient Buffer Exchange: In methods like dialysis or TFF, the volume or number of buffer exchanges may be inadequate.[1]
-
Incorrect Column Choice (for SEC): The pore size of the size-exclusion chromatography column may not be appropriate for separating the small DBCO molecules from the protein.[2]
-
-
Solutions:
-
Select the Right Purification Method:
-
For small-scale purification: Use spin desalting columns for rapid removal of excess reagent.[1][2]
-
For higher resolution: SEC is highly effective. Ensure the column is chosen based on the molecular weight of your protein to maximize the separation from the small DBCO molecule.[1]
-
For larger scale: TFF with an appropriate molecular weight cutoff (MWCO) membrane is efficient for removing small molecules and for buffer exchange.[1][2]
-
-
Optimize Purification Parameters:
-
For TFF: Increase the number of diavolumes during diafiltration to ensure complete removal of the unreacted reagent.
-
For Dialysis: Increase the number of buffer changes and the total volume of the dialysis buffer.[2]
-
-
Problem 3: Low Recovery of the Conjugated Protein/Antibody
-
Possible Causes:
-
Protein Aggregation and Precipitation: As discussed in Problem 1, aggregation can lead to loss of product during purification steps.[2]
-
Non-specific Binding: The conjugated protein may be binding to the purification column matrix or membranes.[2]
-
Inefficient Elution (for chromatography): The elution conditions may not be optimal for recovering the bound protein.
-
-
Solutions:
-
Address Aggregation Issues: Refer to the solutions for Problem 1.
-
Minimize Non-specific Binding:
-
Optimize Elution Conditions:
-
For affinity or ion-exchange chromatography, optimize the pH or salt concentration of the elution buffer to ensure complete recovery of the conjugated protein.
-
-
Data Summary Tables
Table 1: Recommended Molar Excess of DBCO Reagent for Conjugation
| Reagent Type | Recommended Molar Excess (DBCO:Protein) | Notes |
| DBCO-NHS Ester | 5- to 20-fold[1] | The optimal ratio should be determined empirically for each protein. A lower ratio can help minimize aggregation.[2] |
| DBCO-PEG4-NHS Ester | 10- to 40-fold[13] | The PEG linker increases hydrophilicity and can reduce aggregation.[2] |
Table 2: Common Purification Methods and Key Parameters
| Purification Method | Key Parameter | Recommended Value/Consideration |
| Size-Exclusion Chromatography (SEC) | Column Resin | Select a resin with a fractionation range appropriate for the size of your protein to separate it from small molecules. |
| Buffer | Use a buffer that maintains the stability of your protein (e.g., PBS, pH 7.4).[2] | |
| Tangential Flow Filtration (TFF) | MWCO of Membrane | Choose a membrane with a Molecular Weight Cutoff (MWCO) that is 3-5 times smaller than the molecular weight of your protein. |
| Diafiltration | Perform at least 5-10 diavolumes for complete buffer exchange and removal of small molecules. | |
| Hydrophobic Interaction Chromatography (HIC) | Salt Concentration | A high salt concentration is used for binding, and a decreasing salt gradient is used for elution.[3] |
| Stationary Phase | Common phases include Butyl or Phenyl.[3] | |
| Ion-Exchange Chromatography (IEX) | pH of Buffer | The pH should be chosen to ensure the protein has the appropriate charge to bind to the column (cation or anion exchange). |
| Salt Gradient | A salt gradient is typically used to elute the bound protein. |
Experimental Protocols
Protocol 1: General Protein Conjugation with DBCO-NHS Ester
-
Protein Preparation: Dissolve the protein (e.g., an antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.[1][3] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the NHS ester.[1]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO).[1][3]
-
Conjugation Reaction: Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution.[1] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[3]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1][3] Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester.[1]
Protocol 2: Purification of DBCO-Conjugated Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column (e.g., a Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).[1][2]
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The DBCO-conjugated protein will elute in the earlier fractions, while the smaller, unreacted DBCO-NHS ester and quenching agent will be retained and elute later.[2]
-
Fraction Analysis: Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).[3] Pool the fractions containing the purified DBCO-conjugated protein.
Protocol 3: Purification and Buffer Exchange using Tangential Flow Filtration (TFF)
-
System Setup: Select a TFF membrane with an appropriate MWCO (e.g., 30 kDa for an antibody). Assemble the TFF system according to the manufacturer's instructions.
-
Concentration (Optional): Concentrate the quenched reaction mixture to a smaller volume to reduce the amount of diafiltration buffer needed.
-
Diafiltration: Perform continuous or discontinuous diafiltration by adding fresh, amine-free buffer (e.g., PBS) to the retentate at the same rate as the filtrate is being removed. Perform at least 5-10 diavolumes to ensure complete removal of unreacted DBCO reagent and other small molecules.
-
Final Concentration and Recovery: After diafiltration, concentrate the purified DBCO-conjugated protein to the desired final concentration and recover the product from the system.
Visualizations
Caption: Workflow for DBCO-protein conjugation and purification.
Caption: Troubleshooting logic for DBCO-conjugate purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. repligen.com [repligen.com]
- 7. Tangential Flow Filtration | Biotech [psgdover.com]
- 9. dynamic-biosensors.com [dynamic-biosensors.com]
- 10. goldbio.com [goldbio.com]
- 11. Antibody purification | Abcam [abcam.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing DBCO Conjugation Efficiency
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on the impact of steric hindrance on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my DBCO conjugation reaction?
A: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of DBCO conjugation, if the DBCO and azide moieties are attached to large or complex molecules (like antibodies, proteins, or nanoparticles), their respective sizes can physically block them from approaching each other, leading to low or no conjugation efficiency.[1] Factors like the structure of the molecules being conjugated, the length and flexibility of the linker arm, and the conjugation site all contribute to the degree of steric hindrance.[1][2]
Q2: I am observing very low or no conjugation. What are the possible causes?
A: Low or no conjugation can stem from several issues. A primary reason is steric hindrance, as discussed above. Other common causes include:
-
Incorrect Reagent Ratio: Using a suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction.[1][3]
-
Reagent Degradation: DBCO reagents, particularly DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] DBCO can also lose reactivity over time if it is stored improperly.[1]
-
Suboptimal Reaction Conditions: Factors like low reactant concentrations, inappropriate buffer composition (e.g., presence of sodium azide), incorrect pH, or insufficient incubation time can all negatively impact conjugation efficiency.[1][3]
-
Precipitation of Reactants: DBCO is inherently hydrophobic, and attaching too many DBCO molecules to a protein can cause it to precipitate out of solution, halting the reaction.[1]
-
Confirmation of Labeling: It's crucial to confirm that both molecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation step.[1][4]
Q3: How can I minimize steric hindrance in my experiments?
A: The most effective way to overcome steric hindrance is to use a DBCO reagent with a long and flexible linker arm, such as a Polyethylene Glycol (PEG) spacer, between the DBCO moiety and the molecule of interest.[1][2] PEG linkers are hydrophilic, flexible, and available in various lengths.[1] A longer linker arm increases the distance between the conjugated molecules, providing more space for the DBCO and azide groups to react efficiently.[1]
Q4: What is the optimal molar ratio of DBCO to azide for conjugation?
A: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[3][4] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[3][5]
Q5: What are the recommended reaction conditions (temperature, time, buffer)?
A: DBCO-azide reactions are efficient at a range of temperatures, from 4°C to 37°C.[3][6] Higher temperatures generally lead to faster reaction rates.[3] Typical reaction times are between 4 to 12 hours at room temperature.[3] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[3] It is crucial to use a buffer that does not contain sodium azide, as it can react with the DBCO group.[7][8] Amine-free buffers such as PBS are recommended, especially when using NHS esters for labeling.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your DBCO conjugation experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal Molar Ratio | The stoichiometry of the reactants is crucial. Ensure you are using a sufficient molar excess of one component, typically 1.5 to 10 equivalents. Consider performing a titration experiment to determine the optimal ratio for your specific system.[7] |
| Degraded DBCO Reagent | DBCO reagents, especially NHS esters, are moisture-sensitive.[1] Use fresh reagents and allow them to come to room temperature before opening to prevent condensation.[3] Store DBCO reagents protected from light and moisture. | |
| Incompatible Buffer | Confirm that your buffer does not contain sodium azide or other nucleophiles that could react with the DBCO group.[7][8] If necessary, perform a buffer exchange using dialysis or a spin desalting column before starting the conjugation.[7] | |
| Suboptimal Reaction Conditions | If the reaction is slow, consider increasing the incubation time or temperature (if your biomolecule can tolerate it). Reactions at 4°C may require overnight incubation or longer to achieve a high yield. Increasing the concentration of the reactants can also improve the reaction rate.[3][7] | |
| Steric Hindrance | Use a DBCO reagent with a longer, flexible linker arm (e.g., PEG spacer) to increase the distance between the reacting molecules.[1][2] | |
| Precipitation of Conjugate | Hydrophobicity of DBCO | The DBCO group is hydrophobic. Attaching too many DBCO molecules to a protein can lead to aggregation and precipitation.[1] To mitigate this, consider using a DBCO reagent that includes a hydrophilic polyethylene glycol (PEG) linker. These linkers increase the overall hydrophilicity of the conjugate and can improve both solubility and reaction kinetics.[7] |
| High Reagent Concentration | High concentrations of the DBCO reagent or the biomolecule can sometimes lead to precipitation. Try performing the reaction at a lower concentration or adding the DBCO reagent to the biomolecule solution more slowly while gently mixing.[7] |
Quantitative Data Summary
The efficiency of DBCO conjugation is influenced by the specific reactants and their structural properties. Below are tables summarizing key quantitative data.
Table 1: Recommended Molar Ratios for DBCO Conjugation
| Conjugation Partners | Recommended Molar Excess | Reference |
| DBCO-molecule : Azide-protein | 1.5 to 3-fold | [1][4] |
| Azide-molecule : DBCO-protein | 2 to 4-fold | [1] |
| Antibody : DBCO-NHS Ester (Labeling Step) | 20 to 30-fold | [1][8] |
| Antibody-small molecule conjugation | 1.5 to 10-fold (of one component) | [3][5] |
Table 2: General Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | Reference |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | [3][7] |
| Reaction Time | 2 to 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | [3][7] |
| pH | 7.0 to 9.0 | Higher pH generally accelerates the reaction, but must be compatible with biomolecule stability. | [7] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecules, aqueous buffers are preferred. Keep final organic solvent concentration low (<20%) to avoid protein precipitation. | [3] |
Experimental Protocols
Protocol 1: Labeling a Protein with DBCO-NHS Ester
This protocol outlines the general steps for labeling a protein containing primary amines (e.g., lysine residues) with a DBCO-NHS ester.
-
Prepare Protein Solution:
-
Prepare DBCO-NHS Ester Solution:
-
Reaction:
-
Add the calculated amount of DBCO-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point for antibodies.[1] The final concentration of DMSO should ideally be below 15% to avoid protein precipitation.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quench and Purify:
Protocol 2: DBCO-Azide Conjugation
This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.
-
Prepare Reactants:
-
Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).
-
-
Conjugation Reaction:
-
Mix the DBCO-labeled molecule and the azide-labeled molecule at the desired molar ratio (e.g., 1.5-3 fold excess of the less critical component).[3][4]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[3] For potentially slow reactions, consider incubating for up to 24-48 hours.[3]
-
-
Purification:
-
Purify the final conjugate from unreacted components using a suitable method such as size exclusion chromatography, dialysis, or HPLC.[3]
-
-
Characterization:
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for DBCO conjugation.
Caption: A decision tree for troubleshooting low DBCO conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: DBCO-NHS Ester Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DBCO-NHS esters, focusing on the critical role of pH in their reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a DBCO-NHS ester with a primary amine?
The optimal pH for the reaction between a DBCO-NHS ester and a primary amine on a biomolecule is between 7.0 and 8.5.[1][2] The most commonly recommended range to maximize labeling efficiency while minimizing hydrolysis is pH 8.3-8.5.[3][4][5][6]
Q2: How does pH affect the reactivity of the primary amine?
The reactivity of a primary amine is dependent on it being in a deprotonated, nucleophilic state (R-NH2).[6]
-
At acidic pH (below 7): The primary amine is predominantly in its protonated form (R-NH3+), which is not nucleophilic and therefore will not react with the NHS ester.[3][4][5][7]
-
At alkaline pH (7.0-8.5): A sufficient concentration of the amine is deprotonated, allowing it to act as a nucleophile and attack the NHS ester, leading to a stable amide bond.[6]
Q3: What happens to the DBCO-NHS ester at a pH higher than optimal?
At a pH above the optimal range, the rate of hydrolysis of the NHS ester increases significantly.[2][6][8] This competing reaction, where the NHS ester reacts with water and becomes non-reactive, can lead to a lower yield of the desired conjugate.[3][4][5]
Q4: Can I use any buffer for my DBCO-NHS ester reaction?
No, it is crucial to use a non-amine-containing buffer. Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the DBCO-NHS ester, thereby reducing your conjugation efficiency.[2][9][10][11] Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, or borate buffers within the optimal pH range.[9][10][11][12]
Q5: My DBCO-NHS ester is not dissolving in my aqueous reaction buffer. What should I do?
DBCO-NHS esters often have poor aqueous solubility.[13][14] The standard procedure is to first dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction buffer.[9][10][11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conjugation | Suboptimal pH: The reaction buffer pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Ensure the reaction buffer pH is within the optimal range of 7.0-8.5, ideally between 8.3-8.5.[3][4][5][6] |
| Inactive DBCO-NHS Ester: The reagent has been hydrolyzed due to improper storage or handling. | Allow the vial to come to room temperature before opening to prevent moisture condensation.[9][11] Use freshly prepared stock solutions of the DBCO-NHS ester.[9][11] | |
| Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, carbonate, HEPES, or borate.[9][10][11][12] | |
| Steric Hindrance: The primary amines on the target molecule are not easily accessible. | Consider a mild denaturation of the protein if it does not affect its function.[15] You can also try increasing the molar excess of the DBCO-NHS ester.[15] | |
| Protein Precipitation | High Organic Solvent Concentration: The addition of the DBCO-NHS ester stock solution (in DMSO or DMF) causes the protein to precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[15] |
| pH Shift: The addition of reagents has shifted the pH towards the protein's isoelectric point. | Use a buffer with a higher buffering capacity to maintain a stable pH throughout the reaction.[15] |
Data Presentation
Table 1: Effect of pH on NHS Ester Stability and Reactivity
| pH | Half-life of NHS Ester | Amine Reactivity | Labeling Efficiency |
| 7.0 | 4-5 hours at 0°C[2][8] | Low (amines are partially protonated) | Slow and potentially incomplete[6] |
| 8.0 | 1 hour[16] | Good | Efficient labeling[6] |
| 8.3 - 8.5 | Shorter | Optimal | Optimal range for maximizing labeling while minimizing hydrolysis[3][4][5][6] |
| 8.6 | 10 minutes at 4°C[2][8] | High | Reduced due to rapid hydrolysis of the NHS ester[6] |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with DBCO-NHS Ester
-
Reagent Preparation:
-
Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening.
-
Prepare a stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. This solution should be prepared fresh.[9]
-
Prepare your protein in a suitable non-amine-containing buffer at pH 7.0-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[3][4]
-
-
Labeling Reaction:
-
Add the calculated amount of the DBCO-NHS ester stock solution to the protein solution. The molar excess of the DBCO-NHS ester will depend on the protein concentration and the desired degree of labeling and may require optimization.[9][10] A 10- to 50-fold molar excess is a common starting point.[9][10]
-
Incubate the reaction at room temperature for 30 minutes to 4 hours, or on ice for 2 hours to overnight.[3][9][15]
-
-
Quenching the Reaction:
-
Purification:
Visualizations
Caption: Experimental workflow for labeling a protein with DBCO-NHS ester.
Caption: Logical relationship between pH and DBCO-NHS ester reaction outcomes.
References
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. interchim.fr [interchim.fr]
- 11. DBCO-PEG4-NHS [nanocs.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. nanocomposix.com [nanocomposix.com]
Technical Support Center: DBCO-Azide Ligation
Welcome to the technical support center for improving the yield of DBCO-azide ligation, a cornerstone of copper-free click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the success of your conjugation experiments.
Troubleshooting Guide
This section addresses common issues encountered during strain-promoted azide-alkyne cycloaddition (SPAAC) and provides actionable solutions to improve your reaction yield.
Issue 1: Low or No Conjugation Product
If you are observing minimal or no formation of your desired conjugate, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Degraded Reagents | DBCO reagents can degrade over time, particularly if not stored correctly or if they are sensitive to moisture (e.g., NHS esters).[1] Solution: Use fresh reagents. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation.[1] Store DBCO reagents, especially in solid form, at -20°C for long-term stability.[2] Once dissolved in DMSO, DBCO-NHS ester is stable for only 2-3 months at -20°C.[2] |
| Incorrect Stoichiometry | An inappropriate molar ratio of DBCO to azide can lead to the incomplete consumption of the limiting reagent.[3] Solution: A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule.[1][4] If the azide-activated molecule is more precious, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to enhance efficiency.[1][5] |
| Suboptimal Reaction Conditions | Reaction kinetics are influenced by temperature, time, and solvent. Solution: DBCO-azide reactions are effective between 4°C and 37°C.[1][4] Higher temperatures generally increase the reaction rate.[1] Typical reaction times are 4-12 hours at room temperature.[1][5] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[1][2][6] In some cases, extending the incubation to 24-48 hours may be necessary to maximize the yield.[1] |
| Steric Hindrance | Bulky molecules or functional groups near the azide or DBCO reactive sites can physically impede the reaction.[3] Solution: Consider using DBCO or azide reagents with longer PEG linkers to increase the distance between the reactive moiety and the molecule, which can enhance reaction rates. |
| Solubility Issues | Poor solubility of one or both reactants in the chosen solvent can result in a heterogeneous reaction mixture and reduced reaction rates.[3] Solution: If a DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][4] It is important to keep the final concentration of the organic solvent low (typically under 20%) to prevent protein precipitation.[1] |
| Buffer Incompatibility | Certain buffer components can interfere with the reaction. Solution: Avoid buffers containing sodium azide, as it will react with the DBCO reagent.[2][4][7] Buffers with primary amines (e.g., Tris, glycine) should be avoided when using NHS esters for labeling.[4][8] |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low-yield DBCO-azide ligations.
Caption: A step-by-step workflow for diagnosing and resolving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][4] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1][5]
Q2: What are the recommended reaction temperature and duration?
DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][4] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1][5] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1][2][6] In some instances, incubation for up to 48 hours may be necessary to maximize the yield.[1]
Q3: Which solvents are compatible with DBCO click chemistry?
DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[1] For biomolecule conjugations, aqueous buffers are preferred.[1] If the DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][4] It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid precipitation of proteins.[1][7]
Q4: Can I use buffers containing sodium azide?
No, you should avoid using buffers that contain sodium azide as it will react with the DBCO reagent, thereby reducing the concentration of your labeling reagent and leading to lower conjugation efficiency.[2][4][7]
Q5: How does pH affect the reaction?
Higher pH values generally increase the reaction rates of DBCO-azide ligation, except when using HEPES buffer.[9] A pH range of 7-9 is commonly employed for reactions involving NHS esters to balance the reaction rate and the stability of the ester.[4][8]
Q6: How can I monitor the progress of my DBCO click reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1][7] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.[1][7]
Quantitative Data Summary
The efficiency of DBCO-azide ligation is influenced by several factors. The tables below summarize key quantitative data to guide your experimental design.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess.[1][4] Can be inverted if the azide component is precious.[1] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1][4] |
| Reaction Time | 4-12 hours | Longer incubation times (up to 48 hours) can improve yield, especially at lower temperatures or concentrations.[1][5] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | For biomolecule conjugations.[1] An organic co-solvent (e.g., DMSO, DMF) can be used at <20% if solubility is an issue.[1][7] |
Table 2: Influence of Buffer on Reaction Rate Constants
| Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) | Observation |
| PBS | 0.32–0.85 | Exhibited among the lowest rate constants. |
| HEPES | 0.55–1.22 | Showed the highest rate constants among the tested buffers. |
| DMEM | 0.59–0.97 | Faster reaction rates compared to RPMI. |
| RPMI | 0.27–0.77 | Slower reaction rates compared to DMEM.[9] |
Experimental Protocols
Protocol 1: General DBCO-Azide Ligation
This protocol provides a general guideline for conjugating a DBCO-modified molecule to an azide-modified molecule.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
DMSO or DMF (if required for solubility)
Procedure:
-
Prepare Reactants:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the conjugate to remove unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[1]
-
General Experimental Workflow
Caption: A streamlined workflow for a typical DBCO-azide conjugation experiment.
Protocol 2: Antibody Labeling with DBCO-NHS Ester and Conjugation
This protocol describes the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.
Part 1: Antibody Labeling with DBCO-NHS Ester
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
DMSO (anhydrous)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare DBCO-NHS Ester: Dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM immediately before use.[2][6]
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[2][6][7] The final DMSO concentration should be below 20%.[6][7]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[2][6]
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted NHS ester. Incubate for 15 minutes at room temperature.[2][6]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or dialysis.[10]
Part 2: Conjugation of DBCO-Antibody to Azide-Molecule
Materials:
-
Purified DBCO-labeled antibody
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[2][7]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[2][7]
-
Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted materials.
Signaling Pathway of Antibody Conjugation
Caption: The two-step process of antibody conjugation via DBCO-azide ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide: DBCO-NHS Ester vs. Sulfo-DBCO-NHS Ester for Aqueous Bioconjugation
For researchers in drug development and molecular biology, the covalent labeling of biomolecules is a foundational technique. Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," offers a highly specific and bioorthogonal method for this purpose. Dibenzocyclooctyne (DBCO) reagents are central to this process. When paired with an N-hydroxysuccinimide (NHS) ester, they provide a powerful tool for attaching the DBCO moiety to primary amines on proteins and other biomolecules.
However, the inherent hydrophobicity of the DBCO core presents a challenge for reactions in aqueous buffers. This guide provides an objective comparison between the standard DBCO-NHS ester and its sulfonated, water-soluble alternative, sulfo-DBCO-NHS ester, supported by experimental data and protocols to help researchers select the optimal reagent for their aqueous labeling experiments.
The Core Difference: Solubility
The fundamental distinction between the two reagents lies in the addition of a sodium sulfonate (-SO₃⁻Na⁺) group to the N-hydroxysuccinimide ring of the sulfo-DBCO-NHS ester.[] This single modification dramatically alters the physical properties of the molecule, transforming it from a water-insoluble compound into one that is readily soluble in aqueous buffers.[2][3][4][5][6]
-
DBCO-NHS Ester: Due to its hydrophobic nature, this reagent is insoluble in aqueous solutions and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[7][8][9][10]
-
Sulfo-DBCO-NHS Ester: The negatively charged sulfonate group imparts significant hydrophilicity, allowing the reagent to be dissolved directly in aqueous buffers, simplifying experimental workflows and eliminating the need for organic co-solvents that can be detrimental to sensitive proteins.[][2][4][5][11]
Below is a simplified structural comparison highlighting the key functional groups.
Comparative Data
The physical and chemical properties of these reagents directly impact their handling and performance in aqueous reactions.
| Property | DBCO-NHS Ester | Sulfo-DBCO-NHS Ester |
| Water Solubility | Poor; not recommended for direct use in aqueous buffers.[10] | High; readily soluble in water and aqueous buffers.[2][3][4][5][6] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, DCM, Chloroform.[8][9][10] | Soluble in Water, DMSO, DMF.[4] |
| Initial Dissolution Step | Must be dissolved in an organic solvent (e.g., DMSO) before aqueous use.[7] | Can be dissolved directly in the aqueous reaction buffer.[2][11] |
| Storage (Solid) | -20°C, desiccated.[8][10] | -20°C, desiccated.[4] |
| Storage (in DMSO) | Stock solutions can be kept for several days at -20°C.[7] | Stock solutions can be kept for several days at -20°C.[11] |
Impact on Experimental Workflow
The difference in solubility creates a significant divergence in the experimental workflow for labeling biomolecules like proteins. Using sulfo-DBCO-NHS ester eliminates the organic solvent addition step, streamlining the process and reducing the risk of protein precipitation or denaturation.
References
- 2. DBCO-Sulfo-NHS ester | cleavable ADC linker | CAS# 1400191-52-7 | InvivoChem [invivochem.com]
- 3. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medkoo.com [medkoo.com]
- 6. DBCO-Sulfo-NHS ester, 1400191-52-7 | BroadPharm [broadpharm.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. chempep.com [chempep.com]
- 9. DBCO-NHS Ester | 1353016-71-3 [chemicalbook.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. click.vectorlabs.com [click.vectorlabs.com]
A Comparative Guide to DBCO and BCN for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate chemical linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have risen to prominence as highly effective strained alkynes. The primary advantage of SPAAC lies in its bioorthogonality, enabling efficient reactions under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This has led to its extensive use in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1] While both DBCO and BCN react with azides to form a stable triazole linkage, they possess distinct characteristics that make them suitable for different applications.[1][2]
Performance Comparison: DBCO vs. BCN
A thorough evaluation of DBCO and BCN linkers requires an assessment of their reaction kinetics, stability in various environments, and key physicochemical properties such as hydrophilicity and molecular size.
Reaction Kinetics
The rate of the SPAAC reaction is a crucial factor, especially in experiments involving low reactant concentrations or requiring rapid conjugation. Generally, DBCO exhibits faster reaction kinetics than BCN due to its higher ring strain.[1][2] However, the nature of the azide reaction partner can significantly influence the reaction rate.[1][2]
Interestingly, while DBCO reacts more rapidly with aliphatic azides like benzyl azide, BCN demonstrates a significantly higher reaction rate with aromatic azides such as phenyl azide.[1][3] This underscores the importance of considering the electronic properties of the azide when choosing a cyclooctyne linker.[1][3]
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| DBCO | Benzyl azide | ~0.24 - 1.0 | CH₃CN:H₂O (3:1), Aqueous Buffer |
| BCN | Benzyl azide | ~0.06 - 0.1 | Aqueous Buffer |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |
| DBCO | Peptide with azidolysine | 0.34 | HBS buffer (pH 7.4) |
| BCN | Boc-protected azido-amino acid | 0.28 | Methanol |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1][4]
Stability
The stability of the linker is paramount for maintaining the integrity of the bioconjugate throughout an experiment, particularly under complex biological conditions. While both linkers are generally stable, they show different susceptibilities to certain chemical environments.[1][5]
Table 2: Comparative Stability of DBCO and BCN
| Condition | DBCO | BCN | Implications |
| Thiols (e.g., Glutathione) | Less stable | More stable | BCN is a better choice for intracellular studies where thiol concentrations are high.[1][5] |
| Reducing Agents (e.g., TCEP) | Less stable | More stable | BCN is preferred in protocols requiring the use of reducing agents.[1] |
| Acidic Conditions | Prone to rearrangement | Labile, can form inactive species | Both linkers have limitations under acidic conditions.[1][5] |
| Aqueous Buffers (e.g., PBS) | Generally stable, but can lose reactivity over time | Generally stable | DBCO's reactivity may decrease over a month at -20°C due to oxidation and hydration.[1][6] |
The superior stability of BCN in the presence of thiols and reducing agents makes it a more suitable option for intracellular applications.[1][5]
Physicochemical Properties
The physical and chemical characteristics of the linker can influence the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.
Table 3: Physicochemical Properties of DBCO and BCN
| Property | DBCO | BCN | Implications |
| Molecular Size | Larger | Smaller | BCN's smaller size can minimize steric hindrance and potential disruption of biomolecule function.[1][2] |
| Lipophilicity | More lipophilic/hydrophobic | Less lipophilic/more hydrophilic | BCN can improve the solubility and reduce non-specific binding of the conjugate.[1][2] |
| Symmetry | Asymmetric | Symmetric | BCN's symmetry prevents the formation of regioisomers upon conjugation, resulting in a more homogeneous product.[1] |
The lower lipophilicity and smaller size of BCN are particularly advantageous in applications like ADC development, where aggregation and off-target effects are major concerns.[1]
Visualizing the Chemistry and Workflow
To better understand the structural differences and the experimental process, the following diagrams are provided.
Caption: Chemical structures of DBCO and BCN.
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Comparative workflow for a typical bioconjugation experiment using DBCO and BCN.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for the conjugation of DBCO and BCN to proteins and for determining reaction kinetics.
General Protocol for Protein Conjugation with DBCO/BCN-NHS Esters
This protocol outlines the steps for labeling a protein with a DBCO or BCN linker activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein.[1]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS or BCN-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and free of amine-containing buffers (like Tris) and stabilizers (like BSA).[6][7] If necessary, perform a buffer exchange.[6]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS or BCN-NHS ester in anhydrous DMSO or DMF.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.[1][8] The final concentration of DMSO or DMF should ideally be below 20%.[7][9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[6]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any excess NHS ester.[6][9] Incubate for another 15-30 minutes.[6]
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[6][9]
-
Characterization: Determine the degree of labeling (DOL), which is the number of linker molecules per protein, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[1]
Protocol for Determining Second-Order Rate Constants via UV-Vis Spectroscopy
This method is particularly suitable for DBCO, which has a distinct chromophore, and involves monitoring the decrease in absorbance as the cyclooctyne is consumed during the reaction with an azide.[4]
Materials:
-
DBCO derivative (e.g., DBCO-PEG-amine)
-
Azide of interest
-
Appropriate buffer solution (e.g., PBS, HEPES)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Determine λ_max: Find the optimal absorbance wavelength (λ_max) for the DBCO derivative in the chosen buffer. For many DBCO compounds, this is around 308-309 nm.[4]
-
Prepare Stock Solutions: Prepare stock solutions of the DBCO derivative and the azide in the buffer.
-
Pseudo-First-Order Conditions: To simplify the kinetics, use a large excess of the azide (at least 10-fold) compared to the DBCO derivative.
-
Initiate Reaction: In a quartz cuvette, mix the DBCO derivative and the excess azide, and immediately start monitoring the absorbance at λ_max over time.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate Second-Order Rate Constant (k₂): Calculate k₂ by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[4]
Conclusion
The choice between DBCO and BCN for copper-free click chemistry is application-dependent. DBCO is often the preferred choice when rapid reaction kinetics are essential.[1][10] However, for applications that demand enhanced stability in the presence of thiols or reducing agents, or for conjugates where lower hydrophobicity and a smaller size are critical, BCN presents a compelling alternative.[1][2][5] By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal linker to achieve their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Validating DBCO Labeling: A Mass Spectrometry-Based Guide
An objective comparison of mass spectrometry with other techniques for validating Dibenzocyclooctyne (DBCO) labeling, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount. Strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose, allowing for the covalent modification of azide-tagged molecules with cyclooctyne-bearing probes like DBCO. This copper-free reaction boasts high efficiency and biocompatibility, making it ideal for use in complex biological systems.[1] However, the success of any labeling experiment hinges on the ability to accurately validate the conjugation. Mass spectrometry (MS) has become a gold standard for this validation, offering unparalleled detail and quantitative insights into labeling efficiency and specificity.
This guide provides a comprehensive overview of using mass spectrometry to validate DBCO labeling, comparing it with alternative methods and providing detailed experimental protocols and data to support its superiority for rigorous scientific inquiry.
Mass Spectrometry for DBCO Labeling Validation: A Quantitative Approach
Mass spectrometry offers a direct and quantitative method to confirm the successful conjugation of a DBCO-containing reagent to an azide-modified biomolecule. By measuring the mass-to-charge ratio of ions, MS can precisely determine the molecular weight of the labeled product, providing unequivocal evidence of the covalent bond formation.
Key Advantages of Mass Spectrometry:
-
Unambiguous Confirmation: Detects the precise mass shift corresponding to the addition of the DBCO label, confirming covalent attachment.
-
Stoichiometry Determination: Allows for the calculation of the degree of labeling (DoL), revealing the average number of labels per molecule.[2]
-
Site-Specific Identification: In proteomic workflows, MS can pinpoint the exact amino acid residues that have been modified.
-
Quantitative Analysis: Enables the determination of labeling efficiency by comparing the abundance of labeled versus unlabeled species.[2][3]
Comparison with Alternative Validation Methods
While other techniques can provide evidence of labeling, they often lack the quantitative power and specificity of mass spectrometry.
| Feature | Mass Spectrometry | SDS-PAGE with Fluorescence | HPLC/FCS |
| Principle | Measures mass-to-charge ratio of molecules. | Separates molecules by size; fluorescently tagged molecules are visualized. | Separates molecules based on physical properties (e.g., size, hydrophobicity). |
| Confirmation | Direct and unambiguous based on mass shift. | Indirect; relies on a mobility shift or fluorescence signal. | Indirect; based on retention time shifts or changes in diffusion. |
| Quantitation | Highly quantitative; can determine labeling efficiency and stoichiometry.[2] | Semi-quantitative; can estimate labeling efficiency based on band intensity. | Quantitative; can determine the ratio of labeled to unlabeled species.[4] |
| Site-Specificity | Can identify specific labeling sites on proteins/peptides. | No site-specific information. | No site-specific information. |
| Limitations | Requires specialized instrumentation and expertise. | Can be confounded by non-specific binding or changes in protein conformation. | May not be suitable for complex mixtures; requires well-defined peaks. |
Experimental Workflow & Protocols
The general workflow for validating DBCO labeling using mass spectrometry involves several key steps, from sample preparation to data analysis.
Caption: General workflow for DBCO labeling validation by mass spectrometry.
Detailed Experimental Protocol: Validation of DBCO-Labeled Proteins
This protocol provides a general framework for the validation of DBCO-labeled proteins using a bottom-up proteomics approach.
1. DBCO Labeling and Sample Preparation:
-
Labeling Reaction: Incubate the azide-modified protein with the DBCO-containing reagent. Optimal concentrations and reaction times should be determined empirically, but a common starting point is to use a molar excess of the DBCO reagent for 1-2 hours at room temperature.[5]
-
Quenching: To prevent non-specific reactions, quench any unreacted DBCO reagent by adding an excess of a small molecule azide, such as azido-aniline (ANL), and incubating for 30 minutes.[5]
-
Protein Precipitation/Purification: Remove excess reagents by protein precipitation (e.g., with acetone or TCA) or by using size-exclusion chromatography.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) at 70°C for 15 minutes. Subsequently, block free thiols by adding iodoacetamide and incubating in the dark for 30 minutes.[5]
2. Enzymatic Digestion:
-
Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.[5][6]
3. Mass Spectrometry Analysis:
-
LC-MS/MS: Analyze the resulting peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are first separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.[7][8]
4. Data Analysis:
-
Database Searching: Use a database search engine (e.g., Mascot, Sequest, or Protein Prospector) to identify peptides from the acquired MS/MS spectra.[8] The search parameters should include the mass of the DBCO label as a variable modification on relevant amino acids.
-
Validation of Labeled Peptides: Manually inspect the MS/MS spectra of identified labeled peptides to confirm the presence of fragment ions that support the modification.
-
Quantification: Determine the labeling efficiency by comparing the peak intensities of the labeled and unlabeled versions of the same peptide.[2]
References
- 1. licorbio.com [licorbio.com]
- 2. Optimization of Chemoenzymatic Mass Tagging by Strain-Promoted Cycloaddition (SPAAC) for the Determination of O‑GlcNAc Stoichiometry by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Labeling and Identification of the Tumor Cell Proteome of Pancreatic Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Minimization of False Discovery of Metabolic Bioorthogonal Noncanonical Amino Acid Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of DBCO-Antibody Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules such as drugs, fluorophores, or other biologics to antibodies is a cornerstone of modern therapeutics and diagnostics. The choice of conjugation chemistry significantly influences the homogeneity, stability, and ultimately, the performance of the resulting antibody conjugate. This guide provides an objective comparison of dibenzocyclooctyne (DBCO)-based conjugation, a prominent copper-free click chemistry technique, with the more traditional succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker-based method. This comparison is supported by experimental data and detailed protocols for key characterization assays.
Performance Comparison: DBCO vs. SMCC Conjugation
The selection of a conjugation strategy is a critical decision in the development of antibody-drug conjugates (ADCs) and other antibody conjugates. Key performance indicators include conjugation efficiency, the drug-to-antibody ratio (DAR), stability of the resulting bond, and the retention of the antibody's biological function.
| Parameter | DBCO-Azide (SPAAC) Conjugation | SMCC (Maleimide-Thiol) Conjugation | Key Considerations |
| Conjugation Efficiency | >95%[1] | Typically 60-90% | Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction, often leading to higher yields with minimal purification steps.[1] Maleimide-thiol reactions can be susceptible to hydrolysis of the maleimide group, reducing efficiency.[1] |
| Average Drug-to-Antibody Ratio (DAR) | Highly controllable, can achieve a more defined DAR. | Can result in a heterogeneous mixture of species with varying DARs. | DBCO-based conjugation can be engineered for site-specific attachment, leading to a more homogeneous product. Traditional SMCC conjugation to native lysines or cysteines often produces a broader distribution of DAR values. |
| Linkage Stability (Half-life in presence of GSH) | ~71 minutes (DBCO-Azide)[2] | ~4 minutes (Maleimide-Thiol)[2] | The triazole linkage formed in SPAAC is generally stable.[3] However, the hydrophobicity of the DBCO group itself can sometimes lead to faster clearance.[2] The thioether bond formed by maleimide chemistry is susceptible to a retro-Michael reaction, leading to deconjugation in the presence of thiols like glutathione (GSH) and albumin in serum.[2][4] |
| Aggregation | The hydrophobicity of the DBCO group can promote aggregation.[2][5] | Less prone to aggregation induced by the linker itself, but payload hydrophobicity is still a factor.[6] | The hydrophobic nature of the DBCO moiety can increase the propensity for aggregate formation, which needs to be monitored by size-exclusion chromatography (SEC).[5] While less of an issue with the SMCC linker, the overall hydrophobicity of the payload can still induce aggregation in the final conjugate.[6][7] |
| In Vitro Potency (IC50) | Potency is highly dependent on the payload and target. | Potency is highly dependent on the payload and target. | The in vitro potency of an antibody conjugate is primarily determined by the efficacy of the payload and the binding affinity of the antibody to its target. While the conjugation method can influence stability and DAR, direct comparisons of IC50 values are specific to the ADC construct.[8][9][10] |
Experimental Protocols
Accurate and reproducible characterization of antibody conjugates is essential for their development and quality control. Below are detailed methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of a drug-linker to an antibody increases its hydrophobicity, allowing for the separation of species with different DARs.
Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient:
-
0-3 min: 0% B
-
3-28 min: 0-100% B (linear gradient)
-
28-30 min: 100% B
-
30-35 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the antibody conjugate to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is the gold standard for quantifying aggregates in protein therapeutics.
Protocol:
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the antibody conjugate to 1 mg/mL in the mobile phase. For ADCs with hydrophobic payloads, the addition of an organic modifier like 15% isopropanol to the mobile phase may be necessary to reduce non-specific interactions with the column stationary phase.[7][11]
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight species. The percentage of aggregation is calculated as the area of the aggregate peaks divided by the total area of all peaks.
Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a precise measurement of the molecular weight of the intact antibody conjugate, allowing for the confirmation of successful conjugation and determination of the DAR distribution.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to an LC system.
-
LC Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient optimized to separate different drug-loaded species.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: Dilute the antibody conjugate to 0.1-0.5 mg/mL in a suitable buffer.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the mass of the intact conjugate species. The number of conjugated drugs can be determined from the mass shift relative to the unconjugated antibody.
In Vitro Cell-Based Potency Assay
This assay measures the biological activity of the antibody conjugate, typically by assessing its ability to kill target cancer cells.
Protocol:
-
Cell Line: A cancer cell line that expresses the target antigen for the antibody.
-
Assay Principle: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the antibody conjugate and a relevant control (e.g., unconjugated antibody, free drug) to the cells.
-
Incubation: Incubate the cells for a period sufficient to observe a cytotoxic effect (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTS).
-
Data Analysis: Plot the cell viability against the logarithm of the conjugate concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Workflows and Pathways
Understanding the experimental process and the biological context is crucial for interpreting characterization data. The following diagrams, generated using Graphviz, illustrate key workflows and pathways.
Caption: Experimental workflow for DBCO-antibody conjugation and characterization.
Caption: Signaling pathway of ADC internalization and payload-induced cell death.
References
- 1. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine Labeling: Evaluating Alternatives to DBCO-NHS Ester
In the dynamic fields of proteomics, drug development, and diagnostics, the precise and efficient labeling of biomolecules is paramount. For researchers looking to conjugate molecules to primary amines on proteins, peptides, or other biomolecules, N-hydroxysuccinimide (NHS) esters, such as the amine-reactive group in DBCO-NHS ester, are a widely used and effective tool.[1] However, the specific application and desired outcome may necessitate the use of alternative amine-labeling strategies. This guide provides a comprehensive comparison of common alternatives to NHS esters, offering researchers, scientists, and drug development professionals the data and methodologies needed to make informed decisions for their bioconjugation needs.
This guide will delve into the performance of several key alternatives, including other activated esters like tetrafluorophenyl (TFP) esters and sulfo-NHS esters, as well as isothiocyanates and carbodiimide-mediated coupling reactions. We will explore their reaction mechanisms, efficiency, stability, and optimal reaction conditions, supported by experimental data and detailed protocols.
Performance Comparison of Amine Labeling Reagents
The choice of an amine-reactive reagent can significantly impact the outcome of a bioconjugation experiment. Factors such as reaction efficiency, the stability of the resulting bond, and the reaction conditions required are critical considerations. The following table summarizes the key performance metrics of common alternatives to standard NHS esters.
| Feature | NHS Ester | TFP Ester | Sulfo-NHS Ester | Isothiocyanate | EDC with NHS/Sulfo-NHS |
| Reactive Group | Succinimidyl ester | Tetrafluorophenyl ester | Sulfated succinimidyl ester | Isothiocyanate | Carbodiimide (activates carboxyls) |
| Target Residues | Primary amines (Lys, N-terminus)[2] | Primary amines (Lys, N-terminus)[3] | Primary amines (Lys, N-terminus)[4] | Primary amines (Lys, N-terminus)[5] | Carboxyl groups (Asp, Glu, C-terminus) to couple to primary amines[6] |
| Resulting Bond | Amide[5] | Amide[3] | Amide[4] | Thiourea[5] | Amide[6] |
| Optimal pH | 7.2 - 8.5[2][7] | 7.5 - 9.0[8] | 7.2 - 8.5[9] | 9.0 - 9.5[5] | Activation: 4.5-6.0, Coupling: 7.2-8.0 |
| Reaction Speed | Fast (0.5 - 4 hours)[2][7] | Fast (minutes to a few hours) | Fast (0.5 - 4 hours) | Slower (several hours to overnight)[5] | Variable (activation and coupling steps) |
| Reagent Stability in Aqueous Solution | Prone to hydrolysis; half-life of 4-5 hours at pH 7, 10 minutes at pH 8.6[4][7] | More stable than NHS esters; ~10-fold longer half-life at pH 10[10] | More water-soluble and slightly more stable than NHS esters[11] | More stable than NHS esters[5] | O-acylisourea intermediate is highly unstable; stabilized by NHS/Sulfo-NHS[6] |
| Conjugate Stability | Very stable[5] | Very stable | Very stable | Generally stable, but can be less stable than an amide bond[5] | Very stable |
| Key Advantages | Well-established, high reactivity | Increased stability to hydrolysis, especially at higher pH | Increased water solubility, membrane impermeability | Stable in aqueous solution, well-established for fluorescent dyes | Couples carboxylates to amines, "zero-length" crosslinker |
| Key Disadvantages | Susceptible to hydrolysis | More hydrophobic than NHS esters | Can still hydrolyze | Slower reaction, requires higher pH | Two-step process, potential for side reactions |
Visualizing the Reaction Pathways
To better understand the chemical transformations involved in each labeling strategy, the following diagrams illustrate the reaction mechanisms.
Detailed Experimental Protocols
Reproducibility in bioconjugation is highly dependent on the experimental protocol. Below are detailed methodologies for the key amine labeling techniques discussed.
Protocol 1: Labeling with NHS and TFP Esters
This protocol provides a general framework for labeling proteins with NHS or TFP esters.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)[5]
-
NHS- or TFP-ester functionalized label
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5 for NHS esters[12][13]; 0.1-0.2 M sodium bicarbonate buffer, pH 9.0 for TFP esters.[8]
-
Quenching solution: 1 M Tris-HCl or Glycine, pH 7.4-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in the conjugation buffer.[5] The buffer must be free of primary amines (e.g., Tris) and ammonium salts.
-
Prepare the Ester Stock Solution: Allow the vial of the NHS or TFP ester to equilibrate to room temperature before opening. Dissolve the ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh.[5]
-
Labeling Reaction: Calculate the required volume of the ester solution to achieve a 10-20 fold molar excess relative to the protein.[5] Add the ester solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.[2][7]
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the label. Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[14][15]
Protocol 2: Labeling with Isothiocyanates (e.g., FITC)
This protocol is suitable for labeling proteins with isothiocyanate-functionalized dyes.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)[5]
-
Isothiocyanate-functionalized label (e.g., FITC)
-
Anhydrous DMF or DMSO
-
Conjugation buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5[5]
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[5]
-
Prepare the Isothiocyanate Stock Solution: Dissolve the isothiocyanate in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Prepare this solution fresh.[5]
-
Labeling Reaction: Add the isothiocyanate solution to the protein solution to achieve a 15- to 20-fold molar excess.[16]
-
Incubation: Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C with continuous gentle stirring, protected from light.[5]
-
Quenching the Reaction: Add the quenching solution to stop the reaction.
-
Purification: Purify the conjugate using a size-exclusion chromatography column.
-
Determine Degree of Labeling (DOL): Determine the DOL spectrophotometrically as described in Protocol 1.
Protocol 3: Two-Step Carbodiimide (EDC)/NHS Coupling
This protocol is used to couple a molecule with a carboxyl group to a primary amine on a protein.
Materials:
-
Protein of interest (with primary amines)
-
Molecule to be conjugated (with carboxyl groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 2-mercaptoethanol[6]
-
Desalting column for buffer exchange and purification
Procedure:
-
Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use. Prepare fresh stock solutions in the appropriate buffer.
-
Activate Carboxyl Groups: Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer. Add EDC and NHS/Sulfo-NHS. A typical starting point is a 2-5 mM final concentration of EDC and 5-10 mM of NHS/Sulfo-NHS.[6] Incubate for 15-30 minutes at room temperature.
-
Remove Excess EDC (Optional but Recommended): To prevent unwanted crosslinking of the amine-containing protein, quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes, or remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.[6]
-
Couple to Amines: Immediately add the activated molecule to the protein solution in Coupling Buffer.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using a desalting column or dialysis.
Conclusion
The choice of an amine labeling reagent is a critical decision in bioconjugation that depends on the specific requirements of the application. While traditional NHS esters are a robust and widely used option, alternatives such as TFP esters offer enhanced stability, particularly at higher pH, which can lead to improved labeling efficiency.[10] Sulfo-NHS esters provide the benefit of increased water solubility, which is advantageous for reactions with sensitive proteins that may be denatured by organic co-solvents.[17] Isothiocyanates, though requiring a higher pH and longer reaction times, are a well-established and cost-effective option for preparing fluorescent bioconjugates.[5] Finally, EDC/NHS chemistry provides a versatile method for coupling carboxyl-containing molecules to primary amines, offering a "zero-length" crosslinking solution.[6]
By carefully considering the comparative data and detailed protocols presented in this guide, researchers can select the optimal amine labeling strategy to achieve their desired bioconjugation outcomes with high efficiency, stability, and reproducibility.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. covachem.com [covachem.com]
The Decisive Advantage: A Comparative Guide to DBCO-Based Linkers in Bioconjugation
In the intricate world of bioconjugation, the choice of a linker is a critical decision that can define the success of an experiment, the efficacy of a therapeutic, or the clarity of a diagnostic. Among the arsenal of chemical tools available, Dibenzocyclooctyne (DBCO)-based linkers have emerged as a superior choice for a multitude of applications. This guide provides an objective comparison of DBCO linkers against other common alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
DBCO linkers are central to a category of reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry." This copper-free reaction allows for the efficient and specific covalent bonding of two molecules, one functionalized with a DBCO group and the other with an azide.[1][2][3][4] The inherent advantages of this system have led to its widespread adoption in fields ranging from live-cell imaging and proteomics to the development of antibody-drug conjugates (ADCs).[5][6]
Core Advantages of DBCO-Based Linkers
DBCO-based bioconjugation offers a unique combination of features that make it an exceptionally robust and versatile method.
-
Unmatched Biocompatibility : The defining feature of SPAAC is that it proceeds efficiently without the need for a cytotoxic copper catalyst.[1][2][4][5][7] This makes DBCO linkers ideal for in vivo studies and applications involving living cells, where copper toxicity is a significant concern.[1][2][7]
-
Superior Bioorthogonality and Specificity : The DBCO group and its azide partner are abiotic; they do not interact with or participate in side reactions with naturally occurring functional groups found in biological systems, such as amines, thiols, or carboxyls.[2][3][4][6][7] This ensures that the conjugation is highly specific, leading to cleaner products and more reliable results.
-
High Efficiency and Rapid Kinetics : The inherent ring strain in the DBCO molecule drives the reaction forward, resulting in fast reaction kinetics and high, often quantitative, yields.[2][3][4][7] This efficiency is crucial when working with low concentrations of precious biomolecules.
-
Mild and Favorable Reaction Conditions : DBCO-azide ligations can be performed under gentle conditions, typically in aqueous buffers at physiological pH and at room temperature or lower.[1][2] This preserves the structural integrity and biological activity of sensitive proteins and other biomolecules.
-
Exceptional Stability : The resulting triazole linkage formed during the click reaction is highly stable, ensuring the integrity of the final conjugate.[7] Furthermore, both the DBCO and azide functional groups are stable on biomolecules for extended periods, allowing for flexible experimental timelines.[2][3][4]
-
Convenient Reaction Monitoring : DBCO has a distinct UV absorbance peak around 310 nm, which diminishes as the reaction with an azide proceeds.[2] This provides a straightforward method for monitoring the progress of the conjugation in real-time.[1][2]
Performance Comparison: DBCO vs. Alternative Linkers
The choice of a linker is application-dependent. While DBCO offers significant advantages, a direct comparison with other popular linkers highlights its specific strengths.
| Feature | DBCO (SPAAC) | BCN (SPAAC) | CuAAC (Copper-Catalyzed) | SMCC (Amine-to-Thiol) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition | Strain-Promoted Alkyne-Azide Cycloaddition | Copper-Catalyzed Alkyne-Azide Cycloaddition | Amine-Thiol Crosslinking |
| Catalyst Required | None (Copper-free)[5] | None (Copper-free)[5] | Copper (I)[8] | None |
| Biocompatibility | Excellent; suitable for live cells and in vivo use.[1][7] | Excellent | Poor; copper is cytotoxic.[5][8] | Good, but less specific. |
| Bioorthogonality | Excellent; DBCO and azide are abiotic.[3][7] | Excellent | Excellent; alkyne and azide are abiotic. | Poor; reacts with common biological functional groups.[9] |
| Reaction Speed | Very Fast[4][10] | Fast (Generally slower than DBCO)[10] | Very Fast[11] | Moderate |
| Specificity | Very High[2][3] | Very High | Very High | Low; targets all available primary amines and thiols. |
| Stability of Linkage | Very High (Stable triazole)[7] | Very High (Stable triazole) | Very High (Stable triazole) | High (Stable amide and thioether bonds)[9] |
| Key Advantage | Biocompatibility, speed, and specificity. | Smaller size, higher stability to thiols vs. DBCO.[5][10] | Extremely fast kinetics.[11] | Economical and well-established for simpler conjugations.[9] |
| Key Disadvantage | Bulky and hydrophobic.[10] | Slower kinetics than DBCO with most azides.[10] | Cytotoxicity of copper catalyst.[5] | Lack of specificity can lead to heterogeneous products. |
Quantitative Data: Reaction Kinetics
The reaction rate is a critical performance metric. DBCO generally exhibits faster kinetics than other strained alkynes like BCN, although the specific azide partner can influence the rate.
| Cyclooctyne Linker | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO (ADIBO) derivative | Primary Azide | ~1.0 |
| BCN derivative | Primary Azide | ~0.1 |
| DBCO (ADIBO) derivative | Secondary Azide | ~0.3 |
| BCN derivative | Secondary Azide | ~0.06 |
| DBCO (ADIBO) derivative | Tertiary Azide | ~0.05 |
| BCN derivative | Tertiary Azide | ~0.05 |
| Note: Data is generalized from comparative studies.[10] Absolute rates can vary based on specific reagents, solvents, and temperature. ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative.[10] |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for common applications of DBCO-based linkers.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the activation of an antibody (or any amine-containing protein) with a DBCO-NHS ester, preparing it for conjugation to an azide-modified molecule.
Materials:
-
Antibody (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS Ester
-
Anhydrous, water-miscible organic solvent (DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to create a 10 mM stock solution.[12][13]
-
Conjugation Reaction: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to your antibody solution.[1][2] The final concentration of the organic solvent should remain below 20% to prevent protein denaturation.[1][12][13]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[1][12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester.[5] Incubate for an additional 15 minutes at room temperature.[5][12]
-
Purification: Remove excess, unreacted DBCO linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[1][5]
-
Characterization (Optional): Determine the degree of labeling (DOL), which is the number of DBCO molecules per antibody. This can be calculated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[1][5]
Protocol 2: Copper-Free Click Reaction
This protocol details the conjugation of the DBCO-activated antibody from Protocol 1 to an azide-functionalized molecule (e.g., an oligonucleotide, drug, or fluorescent dye).
Materials:
-
Purified DBCO-activated antibody
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with the azide-functionalized molecule in the reaction buffer. A 2-4 fold molar excess of the azide-modified molecule is typically recommended.[2][12]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.[2] Incubation times of up to 12 hours can improve efficiency.[3]
-
Purification: Purify the final antibody conjugate to remove any unreacted starting materials. The method of purification will depend on the nature of the conjugate and reactants (e.g., size-exclusion chromatography, HPLC, or dialysis).[1][12]
-
Validation: Validate the formation of the conjugate using methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[2]
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.
Caption: Experimental workflow for conjugating an antibody with a DBCO linker.
Caption: Logical comparison of the bioorthogonal DBCO-azide pairing vs. SMCC chemistry.
Conclusion
The choice between bioconjugation linkers is a nuanced decision that is highly dependent on the specific application. For experiments requiring high biocompatibility, specificity, and efficiency, particularly in living systems, DBCO-based linkers present a clear and decisive advantage. Their ability to facilitate robust and stable conjugations under mild, biologically compatible conditions without the need for cytotoxic catalysts makes them an indispensable tool. By carefully considering the kinetic, stability, and structural properties of DBCO linkers in the context of the biological system, researchers can unlock new possibilities and achieve their scientific goals with greater precision and confidence.
References
- 1. broadpharm.com [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. genelink.com [genelink.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Performance of DBCO-NHS Ester Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the performance of bioconjugation reagents in relevant cellular models is paramount. This guide provides an objective comparison of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester performance across various cell lines, supported by experimental data and detailed protocols. We also explore alternative reagents to provide a comprehensive overview for your research needs.
DBCO-NHS ester is a key reagent in copper-free click chemistry, enabling the covalent labeling of primary amines on proteins and cell surfaces. This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is highly specific and biocompatible, making it a popular choice for live-cell imaging, cell tracking, and antibody-drug conjugate (ADC) development.[1][2] The performance of DBCO-NHS ester, however, can vary between different cell types. This guide aims to summarize key performance indicators across a range of cell lines.
Quantitative Performance Data
The following table summarizes the performance of DBCO-NHS ester and its derivatives in various cell lines based on published studies. Labeling efficiency is often assessed by reacting DBCO-labeled cells with an azide-functionalized fluorescent probe and measuring the resulting fluorescence.
| Cell Line | Cell Type | Labeling Efficiency | Cytotoxicity/Cell Viability | Reference |
| HeLa | Human cervical cancer | High | Not explicitly reported, but successfully used in labeling studies | [3] |
| LS174T | Human colon cancer | High | Not explicitly reported, but successfully used in labeling studies | [3][4] |
| MCF-7 | Human breast cancer | High | Low cytotoxicity reported with DBCO-Cy5 | [3][5] |
| HepG2 | Human liver cancer | High | Not explicitly reported, but successfully used in labeling studies | [3] |
| 4T1 | Mouse breast cancer | High | Not explicitly reported, but successfully used in labeling studies | [3] |
| MDA-MB-231 | Human breast cancer | High | Not explicitly reported, but successfully used in labeling studies | [3] |
| A549 | Human lung cancer | High | Low cytotoxicity observed with DBCO-Cy5 at concentrations up to 100 µM | [5] |
| KB | Human oral cancer | High | Not explicitly reported, but successfully used in labeling studies | [5] |
| U87MG | Human glioblastoma | High | Not explicitly reported, but successfully used in labeling studies | [5] |
| MDA-MB-468 | Human breast cancer | High | Not explicitly reported, but successfully used in labeling studies | [5] |
| MDA-MB-436 | Human breast cancer | High | Not explicitly reported, but successfully used in labeling studies | [5] |
| BT-549 | Human breast cancer | High | Not explicitly reported, but successfully used in labeling studies | [6] |
| MCF-10A | Human non-tumorigenic breast epithelial | Low | Not explicitly reported, but showed significantly lower labeling than cancer cell lines | [3] |
| HBEC-5i | Human bone marrow endothelial | Low | Not explicitly reported, but showed significantly lower labeling than cancer cell lines | [3] |
| IMR-90 | Human fetal lung fibroblast | Low | Not explicitly reported, but showed significantly lower labeling than cancer cell lines | [3] |
Note: Labeling efficiency can be influenced by the expression level of surface proteins with accessible primary amines. The lower efficiency observed in non-cancer cell lines in one study might be due to differences in their surface proteome compared to the cancer cell lines investigated.[3]
Alternatives to DBCO-NHS Ester
While DBCO-NHS ester is a powerful tool, several alternatives exist for cell surface modification and bioconjugation.
| Alternative Reagent | Reaction Chemistry | Key Features |
| Tetrazine-NHS ester | Inverse-electron-demand Diels-Alder | Exceptionally fast reaction kinetics with trans-cyclooctene (TCO) partners.[7] |
| BCN-NHS ester | Strain-promoted alkyne-azide cycloaddition | Another strained alkyne for copper-free click chemistry, though DBCO generally exhibits faster kinetics.[7] |
| Azide-NHS ester | Copper-catalyzed or copper-free click chemistry | Allows for the introduction of azide groups onto cell surfaces, which can then be reacted with alkyne-containing molecules.[8] |
| Maleimide-NHS ester | Thiol-maleimide chemistry | Reacts specifically with thiol groups (cysteines) on proteins. |
The choice of reagent will depend on the specific application, the functional groups available on the target molecule, and the desired reaction kinetics.
Experimental Protocols
Below are detailed protocols for key experiments related to the use of DBCO-NHS ester in cell lines.
Protocol 1: Cell Surface Labeling with DBCO-NHS Ester
This protocol describes the general procedure for labeling cell surface proteins with DBCO-NHS ester.
Materials:
-
Cells of interest
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 100 mM Tris-HCl or glycine in PBS, pH 7.4)
-
Azide-functionalized fluorescent probe (for detection)
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any amine-containing media components. Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[9]
-
Labeling Reaction: Add the DBCO-NHS ester stock solution to the cell suspension to achieve the desired final concentration (typically 10-100 µM). A 20-30 fold molar excess over the estimated surface protein concentration can be a starting point.[9]
-
Incubation: Incubate the cells at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing.[10][11] Protect from light if using a fluorescent DBCO-NHS ester.
-
Quenching: Add quenching buffer to the cell suspension to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents and byproducts.
-
Detection (Optional): To visualize and quantify the labeling, incubate the DBCO-labeled cells with an azide-functionalized fluorescent probe (e.g., Azide-fluorophore) in PBS for 30-60 minutes at room temperature.
-
Analysis: Wash the cells again with PBS and analyze by flow cytometry or fluorescence microscopy.[12]
Protocol 2: Cell Viability Assay (MTT or WST-1 Assay)
This protocol assesses the effect of DBCO-NHS ester labeling on cell viability.
Materials:
-
Labeled and unlabeled (control) cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the labeled and unlabeled cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a background control.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 24-72 hours.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. For the MTT assay, a purple formazan precipitate will form.
-
Solubilization (MTT assay only): Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the unlabeled control cells.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for DBCO-NHS ester labeling and performance analysis in cell lines.
Caption: Reaction of DBCO-NHS ester with a primary amine on a cell surface protein.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Click Chemistry Reagents for Protein Labeling
For researchers, scientists, and drug development professionals, the ability to selectively tag and study proteins within their native environments is paramount. Click chemistry has emerged as a powerful and versatile tool for protein labeling, offering a suite of bioorthogonal reactions that are highly efficient, specific, and biocompatible. This guide provides an objective comparison of the leading click chemistry reagents for protein labeling, supported by experimental data, to facilitate the selection of the most suitable method for your research needs.
This guide will delve into the three most prominent click chemistry reactions used for protein labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)
We will compare these methods based on their reaction kinetics, biocompatibility, and ease of use, providing detailed experimental protocols and visual workflows to guide your experimental design.
At a Glance: Comparing the Titans of Click Chemistry
The choice of a click chemistry reaction for protein labeling hinges on a trade-off between reaction speed, the need for a catalyst, and the specific biological context of the experiment. The following table summarizes the key quantitative performance metrics of CuAAC, SPAAC, and IEDDA to aid in this selection.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Principle | Copper-catalyzed reaction between a terminal alkyne and an azide. | Catalyst-free reaction between a strained cyclooctyne and an azide. | Catalyst-free reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10² - 10⁴ | 10⁻³ - 1 | 10³ - 10⁶[1] |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this. Not ideal for long-term live-cell imaging. | Excellent biocompatibility as it is catalyst-free.[2] Suitable for in vivo applications. | Excellent biocompatibility as it is catalyst-free. Suitable for in vivo applications. |
| Reaction Partners | Terminal Alkyne, Azide | Strained Cyclooctyne (e.g., BCN, DBCO, DIBO), Azide | Tetrazine, Strained Alkene (e.g., TCO, Norbornene) |
| Key Advantages | Fast reaction rates, small and easy-to-introduce alkyne tag. | Catalyst-free, high biocompatibility. | Extremely fast reaction rates, catalyst-free, high biocompatibility. |
| Key Disadvantages | Requires a cytotoxic copper catalyst and a reducing agent.[2] | Generally slower kinetics than CuAAC and IEDDA. Some cyclooctynes can have side reactions with thiols.[2] | Tetrazine and some dienophiles can be hydrophobic and less stable. |
Visualizing the Workflows: From Incorporation to Ligation
Understanding the experimental workflow is crucial for successful protein labeling. The following diagrams, generated using the DOT language, illustrate the general steps involved in protein labeling using CuAAC, SPAAC, and IEDDA.
Experimental Workflow for Protein Labeling
Caption: General experimental workflow for protein labeling using click chemistry.
Delving Deeper: Reaction Mechanisms
The distinct mechanisms of CuAAC, SPAAC, and IEDDA underpin their differing characteristics and applications.
Caption: Simplified mechanisms of CuAAC, SPAAC, and IEDDA reactions.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is key in scientific research. The following sections provide detailed, generalized protocols for the key experiments cited in this guide. Note that specific concentrations and incubation times may require optimization depending on the protein of interest, cell type, and reagents used.
Protocol 1: Metabolic Labeling of Proteins with Azide or Alkyne Analogs
This protocol describes the incorporation of bioorthogonal handles into proteins in cultured cells.
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Preparation of Labeling Medium: Prepare a methionine-deficient medium supplemented with either L-azidohomoalanine (AHA) or homopropargylglycine (HPG) to a final concentration of 25-50 µM.
-
Metabolic Labeling: Remove the normal growth medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 4-24 hours under normal cell culture conditions to allow for the incorporation of the amino acid analog into newly synthesized proteins.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry ligation step.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Cell Lysate
This protocol details the ligation of an alkyne-containing probe to azide-labeled proteins in a cell lysate.
-
Reagent Preparation:
-
Protein Sample: Use 50-100 µg of the azide-labeled cell lysate from Protocol 1.
-
Alkyne Probe: Prepare a 10 mM stock solution of the alkyne-functionalized probe (e.g., fluorescent dye, biotin) in DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in water.
-
Copper Ligand: Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., TBTA, THPTA) in DMSO.
-
Reducing Agent: Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein sample
-
Alkyne probe (to a final concentration of 10-100 µM)
-
Copper(II) sulfate (to a final concentration of 1 mM)
-
Copper ligand (to a final concentration of 1 mM)
-
-
Initiation of Reaction: Add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Analysis: The labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by Western blot for biotin-labeled proteins.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins in Live Cells
This protocol describes the catalyst-free labeling of azide-modified proteins on the surface of living cells.
-
Metabolic Labeling: Culture and metabolically label cells with an azide-containing sugar (e.g., Ac₄ManNAz) or amino acid as described in Protocol 1.
-
Reagent Preparation: Prepare a 1-10 mM stock solution of the strained cyclooctyne probe (e.g., DBCO-fluorophore) in DMSO.
-
Labeling: Add the strained cyclooctyne probe directly to the cell culture medium to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any unreacted probe.
-
Analysis: The labeled cells can be immediately analyzed by fluorescence microscopy or flow cytometry.
Protocol 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Labeling of Proteins
This protocol details the rapid ligation of a tetrazine probe to a protein modified with a strained alkene.
-
Protein Modification: Incorporate a strained alkene (e.g., trans-cyclooctene, TCO) into the protein of interest, either through unnatural amino acid incorporation or by chemical modification of a purified protein with a TCO-NHS ester.
-
Reagent Preparation: Prepare a 1-5 mM stock solution of the tetrazine-functionalized probe (e.g., tetrazine-fluorophore) in a suitable solvent (e.g., DMSO, water).
-
Reaction Setup: Combine the TCO-modified protein with a 1.1 to 2-fold molar excess of the tetrazine probe in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the reaction at room temperature for 10-60 minutes. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, remove any unreacted tetrazine probe using a spin desalting column.
-
Analysis: The labeled protein is now ready for downstream applications.
Application in Signaling Pathway Analysis: A Case Study of GPCR Signaling
Click chemistry has become an invaluable tool for dissecting complex cellular signaling pathways. One prominent example is the study of G protein-coupled receptor (GPCR) signaling. By labeling GPCRs or their interacting partners, researchers can track their localization, trafficking, and interactions in real-time.
The following diagram illustrates a simplified GPCR signaling cascade and highlights potential points of intervention for click chemistry-based labeling.
Caption: Simplified GPCR signaling pathway with potential click chemistry labeling points.
By incorporating a click handle into the GPCR itself or a downstream target protein, researchers can use fluorescent probes to visualize receptor internalization, track the protein's movement within the cell, or identify binding partners through proximity labeling techniques.
Conclusion
The field of click chemistry offers a powerful and expanding toolkit for protein labeling. The choice between CuAAC, SPAAC, and IEDDA will ultimately depend on the specific experimental requirements, balancing the need for rapid kinetics against the constraints of the biological system. CuAAC remains a robust and fast method for in vitro applications, while the catalyst-free nature of SPAAC and the exceptional speed of IEDDA make them the preferred choices for live-cell and in vivo studies. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the optimal click chemistry reagent to illuminate the intricate world of proteins.
References
Safety Operating Guide
Navigating the Safe Disposal of DBCO-NHS Ester: A Step-by-Step Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester), a key reagent in copper-free click chemistry, requires careful consideration for its disposal. This guide provides essential, step-by-step procedures for the safe disposal of DBCO-NHS ester, aligning with best practices in laboratory safety.
Hazard Profile and Essential Precautions
DBCO-NHS ester is classified as a substance that can cause significant health effects. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
Before handling DBCO-NHS ester, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
| Protective Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
This data is a summary of recommended PPE from safety data sheets.
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of DBCO-NHS ester is through a licensed and certified chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Experimental Protocol for Inactivation of Reactive NHS Ester:
While professional disposal is the standard, understanding the reactivity of the N-hydroxysuccinimidyl (NHS) ester group can be beneficial for managing waste streams. NHS esters are moisture-sensitive and can be hydrolyzed. For specific waste streams, quenching the reactive NHS ester can be a prudent step before collection.
-
Prepare a Quenching Solution: Prepare a solution of an amine-containing buffer, such as Tris or glycine.
-
Inactivation: Add the quenching solution to the waste stream containing the unreacted DBCO-NHS ester. The amine will react with the NHS ester, rendering it inactive.
-
Segregate Waste: Following inactivation, this solution should still be treated as chemical waste and segregated into the appropriate liquid waste container.
Waste Segregation and Collection:
Proper segregation of chemical waste is fundamental to safe laboratory practice.
-
Solid Waste: Collect any unused or expired solid DBCO-NHS ester, along with any contaminated materials like pipette tips, tubes, and weighing paper, in a clearly labeled and sealed container designated for solid chemical waste.
-
Liquid Waste: If DBCO-NHS ester is in a solvent, it should be collected in a designated container for either halogenated or non-halogenated organic solvent waste, depending on the solvent used[2]. It is critical not to mix this with aqueous waste or other incompatible chemical waste streams[2].
Storage and Professional Disposal:
-
Temporary Storage: Store the sealed waste containers in a designated, well-ventilated chemical waste storage area. This area should be separate from incompatible materials.
-
Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with the full chemical name and the Safety Data Sheet (SDS) for DBCO-NHS ester.
Logical Workflow for Disposal
The decision-making process for the proper disposal of DBCO-NHS ester can be visualized as a logical workflow. This ensures that all safety and regulatory aspects are considered.
Caption: A flowchart illustrating the decision-making process for the proper disposal of DBCO-NHS ester.
By adhering to these procedures, researchers can ensure the safe handling and disposal of DBCO-NHS ester, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's most recent Safety Data Sheet.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-NHS Ester
For researchers and scientists at the forefront of drug development, the precise and safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of DBCO-NHS ester, a critical reagent in copper-free click chemistry. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety, building a foundation of trust that extends beyond the product itself.
Hazard Identification and Classification
DBCO-NHS ester is classified as a substance that can cause significant health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1].
It is crucial to note that while some PEGylated versions of DBCO-NHS ester may be classified as non-hazardous, the core DBCO-NHS ester compound requires careful handling due to its irritant and toxic properties[2][3].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling DBCO-NHS ester. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation[1][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | Prevents skin contact, which can cause irritation[1][4]. |
| Body Protection | A long-sleeved laboratory coat or a chemical-resistant gown. For larger quantities or risk of splashing, consider a "bunny suit" coverall. | Protects the skin on the arms and body from accidental contact[1][5]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, an N95 respirator or higher may be necessary. | Prevents inhalation of the compound, which can cause respiratory tract irritation[1][4][6]. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of DBCO-NHS ester and ensure a safe laboratory environment.
Handling:
-
Work Area Preparation: Always handle DBCO-NHS ester in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][2]. Ensure that a safety shower and an eyewash station are readily accessible[1].
-
Avoid Contamination: DBCO-NHS esters are sensitive to moisture, which can lead to hydrolysis of the NHS-ester moiety, rendering it non-reactive[7][8][9]. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation[7][8].
-
Solution Preparation: Prepare stock solutions immediately before use in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7][8][9].
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly after handling the compound[1].
Storage:
| Form | Recommended Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area. Protect from moisture and light[1][8][10]. |
| Solvent | -80°C | 6 months | Store under an inert atmosphere (e.g., nitrogen or argon)[1][8]. |
| Solvent | -20°C | 1 month | Avoid repeated freeze-thaw cycles[1][11]. |
Operational Plan: A Step-by-Step Workflow
The following diagram illustrates the standard workflow for handling DBCO-NHS ester, from initial preparation to final disposal.
Experimental Protocol for Protein Labeling:
-
Prepare Protein: Dissolve the protein in a non-amine-containing buffer at a pH between 7 and 9 (e.g., PBS)[7].
-
Prepare DBCO-NHS Ester: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF[7].
-
Reaction: Add the DBCO-NHS ester solution to the protein sample. The molar excess of the reagent will depend on the protein concentration:
-
Incubation: Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours[7].
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature or 15 minutes on ice[7][12].
-
Purification: Remove excess, unreacted DBCO-NHS ester by dialysis or using a desalting column[7][12].
Disposal Plan
Proper disposal of DBCO-NHS ester and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused or expired solid DBCO-NHS ester, as well as contaminated labware (e.g., pipette tips, tubes), in a designated, sealed, and clearly labeled solid chemical waste container[13].
-
Liquid Waste: Collect solutions containing DBCO-NHS ester in a separate, labeled liquid chemical waste container. Do not mix with aqueous waste streams[13].
Disposal Procedure:
-
Collection: All waste materials should be collected in containers compatible with the chemical.
-
Labeling: Clearly label all waste containers with "Hazardous Chemical Waste" and the full chemical name: "DBCO-NHS ester."
-
Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials[13].
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal[13].
By adhering to these safety and handling protocols, researchers can confidently and safely utilize DBCO-NHS ester in their critical work, ensuring both personal safety and the integrity of their experimental outcomes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. gerpac.eu [gerpac.eu]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. interchim.fr [interchim.fr]
- 9. chempep.com [chempep.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
